2,3,6-Trimethoxyamphetamine hydrochloride
Description
Properties
IUPAC Name |
1-(2,3,6-trimethoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-8(13)7-9-10(14-2)5-6-11(15-3)12(9)16-4;/h5-6,8H,7,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJMDJMJBHVIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1OC)OC)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601345649 | |
| Record name | 1-(2,3,6-Trimethoxyphenyl)propan-2-amine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5556-75-2 | |
| Record name | 1-(2,3,6-Trimethoxyphenyl)propan-2-amine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TMA-5 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77JRY42TUF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TMA-5 vs mescaline structure-activity relationship
An In-Depth Technical Guide to the Structure-Activity Relationship of TMA-5 versus Mescaline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The field of psychoactive drug research is built upon the foundational principles of structure-activity relationships (SAR), where minor alterations to a molecular scaffold can induce profound changes in pharmacological activity. This guide provides a detailed comparative analysis of mescaline (3,4,5-trimethoxyphenethylamine), a classic psychedelic, and the lesser-known TMA-5 (2,3,6-trimethoxyamphetamine). While both are substituted phenethylamines, their structural distinctions—the positional arrangement of methoxy groups and the presence of an alpha-methyl group—result in a significant divergence in potency and qualitative effects. This document elucidates these differences through a review of available data, outlines the key SAR principles at play, and provides standardized experimental protocols for the characterization of such compounds.
Introduction: The Phenethylamine Archetype and Its Analogs
Mescaline, the primary psychoactive alkaloid in the peyote cactus, serves as a benchmark for psychedelic phenethylamines. Its effects are primarily mediated by its action as a partial agonist at the serotonin 5-HT2A receptor[1]. The exploration of mescaline's structure inspired the synthesis of numerous analogs, including the trimethoxyamphetamine (TMA) series, by chemists like Alexander Shulgin[2]. These analogs, which are the alpha-methylated counterparts of the corresponding phenethylamines, often exhibit increased potency and altered qualitative character. This guide focuses specifically on TMA-5, a positional isomer of the more well-known TMA (3,4,5-trimethoxyamphetamine), to provide a focused case study in psychedelic SAR.
Molecular Structure: A Tale of Two Isomers
The fundamental difference in the pharmacological profiles of mescaline and TMA-5 originates from two key structural modifications:
-
Alpha-Methylation (α-CH₃): TMA-5 is an amphetamine, meaning it possesses a methyl group on the alpha carbon of the ethylamine side chain. Mescaline is a phenethylamine and lacks this group.
-
Methoxy Group (-OCH₃) Position: Mescaline features a symmetric 3,4,5-substitution pattern on the phenyl ring. TMA-5 possesses an asymmetric 2,3,6-substitution pattern.
These differences are visualized below.
Caption: Chemical structures of Mescaline and TMA-5.
Comparative Pharmacological Profile
Direct, quantitative pharmacological data for TMA-5, such as receptor binding affinities (Ki) and functional potencies (EC50), are notably absent from peer-reviewed literature[3]. Unlike other TMA isomers, it was not subjected to the same level of in vitro characterization[3]. Therefore, our understanding is primarily derived from the qualitative and dosage information documented by Alexander Shulgin in his seminal work, PiHKAL: A Chemical Love Story[2].
| Feature | Mescaline | TMA-5 |
| Chemical Class | Phenethylamine | Amphetamine |
| Substitution Pattern | 3,4,5-Trimethoxy | 2,3,6-Trimethoxy |
| Typical Oral Dosage | 200 - 400 mg | 30 mg or more[2][3] |
| Approximate Potency | Benchmark (1x) | ~10x Mescaline[3] |
| Duration of Action | 10 - 12 hours | 8 - 10 hours[2][3] |
| Reported Effects | Visual hallucinations, altered thought processes | Intense introspection, mild stimulation[2][3] |
Core Structure-Activity Relationship (SAR) Analysis
Synthesizing the structural and qualitative data allows for a dissection of the SAR principles that differentiate TMA-5 from mescaline.
The Impact of Alpha-Methylation
The addition of the α-methyl group, transforming the phenethylamine backbone into an amphetamine, is a classic strategy in medicinal chemistry to increase potency and duration of action. The primary causality is metabolic:
-
Resistance to MAO: Monoamine oxidase (MAO) is a primary enzyme responsible for the degradation of phenethylamines. The α-methyl group provides steric hindrance, protecting the amine from oxidative deamination by MAO. This leads to increased bioavailability and a longer half-life in the central nervous system, contributing to both enhanced potency and extended duration.
The Critical Role of Methoxy Group Positioning
The shift from a 3,4,5- to a 2,3,6-substitution pattern dramatically alters the molecule's electronic distribution and steric profile, which are critical for its interaction with the 5-HT2A receptor binding pocket. While a definitive molecular docking model for TMA-5 is unavailable, we can infer from the SAR of related phenethylamines[1][4][5]. The 2- and 5-methoxy groups are often considered crucial for high-potency 5-HT2A agonism. TMA-5 lacks a 5-methoxy group but possesses a 2- and 6-methoxy group. This unique arrangement likely forces a different binding orientation within the receptor, potentially engaging different amino acid residues compared to mescaline. The observed tenfold increase in potency suggests this novel orientation is significantly more favorable for receptor activation, despite its asymmetry[3].
Caption: Logical flow of SAR from Mescaline to TMA-5.
Experimental Methodologies for SAR Characterization
To quantitatively define the SAR of novel compounds like TMA-5, a tiered experimental approach is necessary. The following protocols represent a self-validating system, progressing from in vitro affinity and function to in vivo behavioral effects.
Caption: Tiered experimental workflow for characterizing novel phenethylamines.
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.
Methodology:
-
Receptor Source: Use commercially available cell membranes from HEK-293 or CHO cells stably expressing the human 5-HT2A receptor[6].
-
Radioligand: Use [³H]ketanserin or [¹²⁵I]DOI, a known high-affinity 5-HT2A ligand[7][8].
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4[7].
-
Procedure: a. In a 96-well filter plate, combine the receptor membrane preparation (typically 5-15 µg protein/well), a fixed concentration of the radioligand (near its Kd value, e.g., ~0.5 nM [¹²⁵I]DOI), and a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM)[7][8]. b. To determine non-specific binding, include wells with an excess of a non-labeled competitor (e.g., 10 µM ketanserin). c. Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium[8]. d. Terminate the reaction by rapid filtration over glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. e. Allow filters to dry, then add scintillation cocktail and measure radioactivity using a microplate scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Calcium Flux Functional Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound as a 5-HT2A receptor agonist.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK-293) stably expressing the human 5-HT2A receptor, which is Gq-coupled[9][10].
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520)[9].
-
Assay buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid to inhibit dye extrusion from cells.
-
-
Procedure: a. Cell Plating: Plate the cells in a black, clear-bottom 96-well microplate and allow them to adhere overnight. b. Dye Loading: Remove culture media and add the fluorescent calcium dye solution to the cells. Incubate for 30-60 minutes at 37°C in the dark[9]. c. Assay: i. Wash the cells with assay buffer to remove excess dye. ii. Place the plate into a fluorescent microplate reader (e.g., FLIPR). iii. Establish a stable baseline fluorescence reading for 10-20 seconds. iv. Add varying concentrations of the test compound (and a reference agonist like serotonin) to the wells using the instrument's integrated fluidics. v. Immediately begin measuring fluorescence intensity kinetically for 2-5 minutes to capture the transient increase in intracellular calcium[9].
-
Data Analysis: a. The response is measured as the peak fluorescence intensity minus the baseline. b. Plot the response against the log concentration of the test compound. c. Use non-linear regression (sigmoidal dose-response curve) to calculate the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal response). d. Efficacy is often expressed as a percentage of the Emax produced by a full agonist like serotonin.
Protocol 3: In Vivo Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo psychedelic-like activity of a test compound, which is a behavioral proxy for 5-HT2A receptor activation[11][12].
Methodology:
-
Animals: Use male C57BL/6J mice, a standard strain for this assay[11][13].
-
Drug Administration: Administer the test compound via intraperitoneal (IP) or subcutaneous (SC) injection. A range of doses should be tested to establish a dose-response curve.
-
Observation: a. After a short acclimatization period post-injection (e.g., 10 minutes), place the mouse in a clear observation chamber[11]. b. Manually score the number of head twitches over a defined period (e.g., 10-30 minutes). A head twitch is a rapid, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing[13]. c. Alternatively, use automated detection systems with a head-mounted magnet and a magnetometer coil or machine-learning-based video analysis for high-throughput screening[13][14].
-
Data Analysis: a. Plot the mean number of head twitches against the drug dose. b. Determine the ED50 (dose that produces 50% of the maximal HTR frequency) using non-linear regression. c. The potency of compounds in the HTR assay has a strong positive correlation with their hallucinogenic potency in humans, making this a highly predictive model[15].
Conclusion and Future Directions
The comparison between mescaline and TMA-5 provides a compelling illustration of core SAR principles in psychedelic drug design. The addition of an alpha-methyl group and a strategic relocation of the methoxy substituents transform a low-potency, classic psychedelic into a significantly more potent compound with a distinct, introspective character.
The lack of quantitative pharmacological data for TMA-5 represents a significant knowledge gap. Future research should prioritize the characterization of TMA-5 and other under-studied isomers using the standardized protocols outlined above. Such data would be invaluable for refining computational models of the 5-HT2A receptor and for guiding the rational design of novel therapeutics with tailored pharmacological profiles for potential applications in psychiatry.
References
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2,3,6-Trimethoxyamphetamine - Wikipedia. (n.d.). Retrieved from [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2011). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Psychopharmacology, 213(1), 1–17. Retrieved from [Link]
-
Nichols, D. E. (2012). Chemistry and Structure–Activity Relationships of Psychedelics. In Current Topics in Behavioral Neurosciences (Vol. 16, pp. 1–43). Springer. Retrieved from [Link]
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Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. Retrieved from [Link]
-
Kim, Y., et al. (2017). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 25(1), 85–94. Retrieved from [Link]
-
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Entry #161 TMA-5 available at: [Link]
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Head-twitch response - Wikipedia. (n.d.). Retrieved from [Link]
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Pottie, E., et al. (2021). In Vitro Structure-Activity Relationship Determination of 30 Psychedelic New Psychoactive Substances by Means of Beta-Arrestin 2 Recruitment Assay. Frontiers in Pharmacology, 12, 725669. Retrieved from [Link]
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Grokipedia. (n.d.). 2,3,4,6-Tetramethoxyamphetamine. Retrieved from [Link]
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OPEN Foundation. (2017, March 26). Chemistry and Structure-Activity Relationships of Psychedelics. Retrieved from [Link]
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ChEMBL. (n.d.). Radioligand binding assays for human 5-HT2A receptor. EMBL-EBI. Retrieved from [Link]
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Shulgin, A. T. (1981). Structure-activity relationships of phenethylamine hallucinogens. Journal of Pharmaceutical Sciences, 70(8), 839-49. Retrieved from [Link]
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Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]
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Jefsen, M., et al. (2025, July 31). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science. Retrieved from [Link]
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Elands, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 20(4), 295-311. Retrieved from [Link]
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Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
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Halberstadt, A. L., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(8), 1396–1403. Retrieved from [Link]
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2,4,6-Trimethoxyamphetamine - Wikipedia. (n.d.). Retrieved from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2004). Report on the risk assessment of TMA-2 in the framework of the joint action on new synthetic drugs. Retrieved from [Link]
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PsychonautWiki. (2025, May 3). TMA-2. Retrieved from [Link]
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University of Utah Flow Cytometry. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
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Wallach, J., et al. (2015). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C receptors for a series of deuterated DOI analogues. ACS Chemical Neuroscience, 6(8), 1361–1366. Retrieved from [Link]
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University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux. Retrieved from [Link]
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The Vespiary. (n.d.). PiHKAL.pdf. Retrieved from [Link]
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Erowid. (n.d.). The Drugs Named In These Books. Retrieved from [Link]
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The Synthesis and Pharmacology of 2,3,6-Trimethoxyamphetamine (TMA-5): A Retrospective Analysis of PiHKAL Entry #161
Executive Summary
The exploration of structure-activity relationships (SAR) within psychedelic phenethylamines has historically been driven by the systematic manipulation of methoxy group substitutions on the aromatic ring. Alexander Shulgin’s synthesis of the six possible positional isomers of trimethoxyamphetamine (TMA through TMA-6) represents a masterclass in rational drug design. Among these, TMA-5 (2,3,6-Trimethoxyamphetamine) stands out as an elusive, highly potent isomer. Documented as Entry #161 in Shulgin's seminal work PiHKAL (Phenethylamines I Have Known and Loved) [1], TMA-5 demonstrates how shifting a single methoxy group from the classic 2,4,5-position (seen in TMA-2 and DOM) to the sterically congested 2,3,6-position fundamentally alters both the synthetic approach and the compound's pharmacodynamics.
This whitepaper provides a comprehensive technical breakdown of TMA-5, analyzing its unique receptor pharmacology, the causal logic behind its complex retrosynthetic pathway, and a modernized step-by-step experimental protocol for its synthesis.
Pharmacological Profile & 5-HT2A Receptor Dynamics
TMA-5 acts primarily as an agonist at the serotonin 5-HT2A and 5-HT2C receptors, the primary molecular targets responsible for the mechanism of action of classic psychedelics [2].
The spatial orientation of the methoxy groups in TMA-5 (positions 2, 3, and 6) creates a unique electronic topology. The 2- and 6-methoxy groups flank the ethylamine side chain, forcing it into a restricted conformation due to steric hindrance. This "pseudo-symmetric" steric bulk mimics the binding profile of the highly active 2,4,6-isomer (TMA-6), yet the asymmetry introduced by the 3-methoxy group alters its receptor affinity. Human bioassays documented in PiHKAL indicate that TMA-5 produces intense introspection and mild stimulation at doses of ≥30 mg, making it approximately ten times more potent than mescaline (3,4,5-trimethoxyphenethylamine) [1].
Caption: TMA-5 agonism at the 5-HT2A receptor initiating the Gq-coupled signaling cascade.
Comparative Analysis of TMA Positional Isomers
To contextualize the potency of TMA-5, we must compare it against the other five isomers synthesized by Shulgin. The data below illustrates how substitution geometry directly dictates the pharmacokinetic duration and pharmacodynamic threshold [3].
| Compound | Substitution Pattern | Active Dosage | Duration | Qualitative Notes |
| TMA | 3,4,5-trimethoxy | 100-250 mg | 6-8 hrs | Mescaline amphetamine homologue. |
| TMA-2 | 2,4,5-trimethoxy | 20-40 mg | 8-12 hrs | Highly potent, classic substitution pattern. |
| TMA-3 | 2,3,4-trimethoxy | Unknown | Unknown | No central effects noted at 50 mg. |
| TMA-4 | 2,3,5-trimethoxy | ~80 mg | Unknown | Introspective, scarce clinical data. |
| TMA-5 | 2,3,6-trimethoxy | ≥30 mg | 8-10 hrs | Intense introspection, LSD-like cognitive shifts. |
| TMA-6 | 2,4,6-trimethoxy | 25-50 mg | 12-16 hrs | "Pseudo" symmetry, highly active and prolonged. |
Retrosynthetic Strategy & Mechanistic Causality
Shulgin's brilliant solution relies on Directed ortho-Metalation (DoM) . By starting with 1,2,4-trimethoxybenzene, the molecule possesses multiple theoretical sites for lithiation. However, the oxygen lone pairs on the methoxy groups at positions 1 and 2 synergistically coordinate with the lithium cation of n-butyllithium. This thermodynamic stabilization directs the deprotonation exclusively to the sterically hindered carbon between them (C3).
Once lithiated, the intermediate is trapped with propionaldehyde, directly installing the three-carbon chain required for the amphetamine skeleton. This strategic choice bypasses the need to synthesize 2,3,6-trimethoxybenzaldehyde, which would otherwise require a difficult formylation step followed by a Henry condensation with nitroethane.
Instead, Shulgin builds the saturated alcohol, converts it to an alkene, and utilizes a highly specific nitration using tetranitromethane to install the nitro group on the double bond. Finally, a strong reduction with Lithium Aluminum Hydride (LAH) yields the primary amine.
Caption: Synthetic workflow of TMA-5 from 1,2,4-trimethoxybenzene via directed ortho-metalation.
Step-by-Step Experimental Protocols
The following methodology is reconstructed and annotated from Shulgin's original laboratory notes [1], emphasizing the chemical causality required for a self-validating experimental system.
Phase 1: Directed Lithiation and Alkylation
Objective: Regioselective installation of the propanol side chain.
-
Preparation: Dissolve 100 g of 1,2,4-trimethoxybenzene in 1 L of anhydrous hexane under an inert atmosphere (Argon/N2). Cool the vessel to 15 °C.
-
Lithiation: Slowly add 400 mL of a 15% solution of n-butyllithium in hexane. A white precipitate (the aryllithium salt) will form immediately. Stir for 2 hours as the reaction warms to room temperature.
-
Alkylation: Introduce a solution of 40 g freshly distilled propionaldehyde in 100 mL hexane. Causality Note: Propionaldehyde acts as the electrophile, attacking the lithiated carbon. The reaction is exothermic; the precipitate will gradually dissolve.
-
Workup: Stir overnight. Quench with 1 L H2O, acidify with HCl, separate the hexane phase, and extract the aqueous layer with ether. Distill the pooled organics under vacuum to yield ~60 g of 1-(2,3,6-trimethoxyphenyl)propan-1-ol (ethyl 2,3,6-trimethoxyphenyl carbinol) as a clear oil.
Phase 2: Bromination and Elimination
Objective: Conversion of the alcohol to a conjugated alkene.
-
Bromination: Cool the 60 g of carbinol to 0 °C without solvent. Slowly add 80 g of phosphorus tribromide (PBr3). Causality Note: PBr3 is chosen over HBr to prevent the acidic cleavage (demethylation) of the sterically crowded methoxy groups.
-
Quench: Quench over chipped ice, extract with ether, and strip the solvent to yield 1-bromo-1-(2,3,6-trimethoxyphenyl)propane.
-
Dehydrobromination: Dissolve the crude bromide in an equal weight of ethanol. Add 120 g of flaked KOH. Stir overnight. The strong base facilitates an E2 elimination, yielding the conjugated 1-(2,3,6-trimethoxyphenyl)propene. Extract with CH2Cl2 and concentrate.
Phase 3: Nitration via Tetranitromethane
Objective: Direct nitration of the propenyl double bond.
-
Reaction: Treat the crude propene with 6.5 g of tetranitromethane. Causality Note: Tetranitromethane acts as a unique nitrating agent for electron-rich styrenes, adding a nitro group to the beta-carbon. A known side reaction is the oxidative cleavage of the alkene, which yields 2,3,6-trimethoxybenzaldehyde as a byproduct.
-
Quench & Isolation: After 3 minutes, quench with a solution of 2.2 g KOH in 40 mL H2O. Extract with CH2Cl2.
-
Purification: Distill the residue at 0.2 mm/Hg. The fraction boiling at 170-200 °C will spontaneously crystallize. Recrystallize from methanol to yield pure 1-(2,3,6-trimethoxyphenyl)-2-nitropropene (mp 73-74 °C).
Phase 4: Hydride Reduction to TMA-5
Objective: Reduction of the nitroalkene to the primary amine.
-
Reduction: Suspend 2.4 g of Lithium Aluminum Hydride (LAH) in 300 mL anhydrous diethyl ether at a gentle reflux under inert gas. Causality Note: LAH is a powerful reducing agent capable of reducing both the nitro group to an amine and the conjugated alkene to an alkane simultaneously.
-
Addition: Dropwise, add a solution of 2.4 g of the nitropropene in 100 mL anhydrous ether. Maintain reflux for 6 hours.
-
Quench: Destroy excess hydride cautiously with 1.8 N H2SO4. Separate phases, neutralize the aqueous phase with Na2CO3, and extract the freebase amine into CH2Cl2.
-
Salting: Dissolve the concentrated freebase oil in 200 mL anhydrous ether. Saturate the solution with anhydrous HCl gas. Filter the resulting white crystalline solid to obtain 2,3,6-trimethoxyamphetamine hydrochloride (TMA-5 HCl, mp 124-125 °C).
Conclusion
TMA-5 remains one of the most structurally intriguing entries in the Shulgin index. By successfully navigating the steric hindrance of the 2,3,6-substitution pattern using directed ortho-metalation and targeted nitration, Shulgin provided a robust synthetic pathway for a compound that fundamentally challenges traditional SAR models of 5-HT2A agonists. The synthesis of TMA-5 not only highlights advanced retrosynthetic problem-solving but also underscores the profound impact that minor positional isomerism has on human psychopharmacology. Future neuropharmacological studies utilizing TMA-5 could provide critical insights into the binding pocket dynamics of the 5-HT2A receptor.
References
-
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Entry #161: TMA-5. Retrieved from[Link]
-
Wikipedia Contributors. (2023). 2,3,6-Trimethoxyamphetamine. Wikipedia, The Free Encyclopedia. Retrieved from[Link]
-
Shulgin, A. T., Sargent, T., & Naranjo, C. (1969). Structure-activity relationships of one-ring psychotomimetics. Nature, 221(5180), 537-541. Retrieved from[Link]
Serotonin Receptor Affinity of 2,3,6-Trimethoxyamphetamine (TMA-5) Isomers: Structural Anomalies, Receptor Kinetics, and Predictive SAR
Abstract
The trimethoxyamphetamine (TMA) series represents a foundational class of substituted amphetamines used to probe the structure-activity relationship (SAR) of serotonin (5-HT) receptors. While the 2,4,5- and 2,4,6-isomers have been extensively mapped, 2,3,6-trimethoxyamphetamine (TMA-5) remains an empirical anomaly. This technical guide synthesizes predictive SAR, stereochemical dynamics, and modern self-validating pharmacological protocols to construct a comprehensive profile of 2,3,6-TMA enantiomers and their affinity for the 5-HT2A receptor.
The Trimethoxyamphetamine Scaffold and the 2,3,6-Anomaly
The TMA family consists of six positional isomers that exhibit vastly different pharmacodynamic profiles based purely on the arrangement of methoxy groups around the phenyl ring[1]. For instance, demonstrates high affinity and selectivity for the 5-HT2A receptor[2], while acts as both a potent 5-HT2A full agonist and a monoamine oxidase A (MAO-A) inhibitor[3].
However, 2,3,6-trimethoxyamphetamine (TMA-5) occupies a unique space. According to historical pharmacological literature, unlike the other TMA isomers, during its initial discovery[4]. Despite this gap in empirical in vitro data, human psychopharmacological reports indicate it is active at dosages of ~30 mg[4]. To understand its receptor affinity, researchers must rely on SAR extrapolation and rigorous stereochemical analysis.
Stereochemistry: The Eutomer/Distomer Dichotomy
The phenethylamine backbone of the TMA series features an
Expertise & Causality: In the 2,4,5-substituted series, the (the more potent enantiomer), exhibiting higher binding affinity, functional potency, and intrinsic efficacy at the 5-HT2A receptor than the S-configuration[5]. This is driven by the highly stereoselective nature of the 5-HT2A orthosteric binding pocket. The R-
Intracellular Signaling and 5-HT2A Activation
When the active R-isomer of a psychedelic amphetamine successfully binds to the 5-HT2A receptor, it triggers a specific Gq-protein coupled cascade[6].
Causality: Agonist binding induces a conformational shift that exchanges GDP for GTP on the Gq
Caption: Gq-coupled intracellular signaling cascade triggered by 5-HT2A receptor agonism.
Quantitative Data: Comparative Affinity Profiles
Because empirical
| Compound | Isomer | 5-HT2A Affinity / Efficacy | 5-HT2C Affinity | MAO-A Inhibition |
| TMA-2 (2,4,5-TMA) | Racemic / R-dominant | High Affinity (Agonist)[2] | Moderate Affinity | Inactive[3] |
| TMA-6 (2,4,6-TMA) | Racemic | EC50 = 29.2 nM (Emax 107%)[3] | Unknown | IC50 = 400 nM[3] |
| TMA-5 (2,3,6-TMA) | R-Isomer (Predicted) | Moderate Affinity (Agonist) | Low Affinity | Unknown |
| TMA-5 (2,3,6-TMA) | S-Isomer (Predicted) | Low to Inactive | Low to Inactive | Unknown |
Self-Validating Experimental Protocols
To definitively establish the serotonin receptor affinity of 2,3,6-TMA isomers, researchers must utilize a self-validating assay system that separates binding affinity (
Protocol A: Radioligand Displacement Binding Assay
-
Tissue Preparation : Cultured HEK293 cells stably expressing human 5-HT2A receptors are homogenized and centrifuged to isolate the membrane fraction. Validation: Using a recombinant cell line ensures absolute receptor subtype specificity, eliminating confounding variables from 5-HT2B or 5-HT2C cross-reactivity.
-
Radioligand Incubation : Membranes are incubated with 0.5 nM [3H]Ketanserin (a high-affinity 5-HT2A antagonist) alongside increasing concentrations of the resolved 2,3,6-TMA enantiomers. Causality: An antagonist radioligand labels all receptor conformational states (active and inactive), providing a highly stable baseline (
) against which the competitive agonist can be accurately measured. -
Rapid Filtration : The reaction is terminated by rapid vacuum filtration through glass-fiber filters pre-soaked in polyethylenimine. Validation: Immediate separation of bound versus free radioligand prevents the re-equilibration of the complex, ensuring the measured
reflects true equilibrium. -
Data Analysis : Radioactivity is quantified via liquid scintillation counting. The Cheng-Prusoff equation is applied to convert
to the equilibrium inhibition constant ( ).
Caption: Step-by-step workflow for the self-validating radioligand displacement binding assay.
Protocol B: FLIPR Calcium Mobilization Assay
To confirm that the binding affinity translates to functional agonism:
-
Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Ligand Addition : 2,3,6-TMA isomers are injected into the wells via an automated liquid handler.
-
Fluorescence Measurement : Peak fluorescence is recorded. Causality: The transient spike in intracellular calcium directly correlates to Gq-protein activation, differentiating a full agonist from a partial agonist or antagonist.
Structural Activity Relationship (SAR) Logic
The unique 2,3,6-substitution pattern of TMA-5 creates a distinct steric and electronic environment compared to the highly active 2,4,5-pattern[2]. The ortho-di-substitution (methoxy groups at positions 2 and 6) forces the alkylamine side chain out of the aromatic plane, a conformational restriction also observed in TMA-6[3].
However, lacking a para-substituent (the 4-position), 2,3,6-TMA is deprived of the critical hydrophobic interactions typically required for maximal 5-HT2A receptor affinity[5]. This explains why its overall predicted potency is lower than TMA-2, yet it retains sufficient intrinsic activity to produce psychoactive effects at higher dosages[4].
Caption: Logical SAR branching of TMA positional isomers and stereochemical affinity outcomes.
Conclusion
While 2,3,6-trimethoxyamphetamine (TMA-5) remains one of the least empirically characterized isomers of the TMA family in terms of direct receptor kinetics[4], robust SAR principles dictate that its serotonergic activity is heavily reliant on stereochemistry. The R-enantiomer is the theoretical driver of its 5-HT2A agonism, albeit with lower affinity than its 2,4,5-substituted counterpart due to the lack of a para-methoxy group. Future pharmacological profiling must prioritize chiral resolution and functional calcium assays to fully map its receptor interactome.
References
-
2,4,6-Trimethoxyamphetamine - Wikipedia Source: Wikipedia URL:[Link]
-
2,3,6-Trimethoxyamphetamine - Wikipedia Source: Wikipedia URL:[Link]
-
Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines Source: NIH PMC URL:[Link]
-
Psychedelics and the Human Receptorome Source: PLOS One URL:[Link]
Sources
- 1. Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 2,4,6-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 4. 2,3,6-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 5. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blossomanalysis.com [blossomanalysis.com]
- 7. journals.plos.org [journals.plos.org]
Comprehensive Toxicological & Pharmacological Characterization: 2,3,6-Trimethoxyamphetamine Hydrochloride (TMA-5)
Executive Summary
2,3,6-Trimethoxyamphetamine (TMA-5) is a rare, psychoactive positional isomer of the phenethylamine class, structurally related to mescaline and the more widely studied 2,4,5-TMA (TMA-2). Unlike its isomers, TMA-5 lacks a robust body of peer-reviewed toxicological data. Current knowledge relies heavily on structure-activity relationship (SAR) extrapolation and anecdotal human bioassays documented by Alexander Shulgin.
This guide synthesizes available physicochemical data, theoretical pharmacological models, and comparative toxicology to establish a risk profile for TMA-5. It further provides standardized protocols for the de novo generation of missing toxicological datasets, specifically receptor affinity and metabolic stability.
Key Risk Indicators:
-
Potency: Approximately 10x the potency of mescaline; effective human dosage range 30–50 mg.
-
Mechanism: Presumed 5-HT2A agonist; likely sympathomimetic.
-
Regulatory Status: Schedule I (USA) as a positional isomer of TMA (3,4,5-trimethoxyamphetamine).[1][2][3]
Chemical & Physical Characterization[1][2][3][4][5][6]
TMA-5 is typically handled as the hydrochloride salt to ensure stability and water solubility for biological assays.
Chemical Identity
| Property | Data |
| IUPAC Name | 1-(2,3,6-trimethoxyphenyl)propan-2-amine hydrochloride |
| Common Name | TMA-5 |
| CAS Number | 23815-74-9 (Free base); HCl salt often unlisted specific CAS |
| Formula | C₁₂H₁₉NO₃[1] · HCl |
| Molecular Weight | 225.29 g/mol (Free base) / ~261.75 g/mol (HCl salt) |
| Appearance | White to off-white crystalline solid |
| Solubility | Water (High), Ethanol (Moderate), DMSO (Moderate) |
Structural Analysis (SAR)
The 2,3,6-substitution pattern creates a unique steric environment compared to the classic 2,4,5- (TMA-2) or 3,4,5- (Mescaline/TMA) patterns.
-
2,6-Dimethoxy motif: The presence of methoxy groups at both ortho positions (2 and 6) relative to the alkyl side chain imposes significant rotational restriction on the ethylamine tail, potentially altering binding kinetics at the 5-HT2A receptor compared to TMA-2.
-
Lipophilicity: The three methoxy groups increase lipophilicity relative to amphetamine, facilitating blood-brain barrier (BBB) penetration.
Pharmacodynamics & Mechanism of Action
Receptor Binding Profile (Theoretical)
While direct binding data (Ki values) for TMA-5 are absent from literature, its activity can be inferred from the "Trimethoxyamphetamine" series.
-
Primary Target: Serotonin 5-HT2A Receptor (Agonist).[4]
-
Rationale: All active hallucinogenic amphetamines (DOx, TMA series) act as partial or full agonists at 5-HT2A.
-
-
Secondary Targets:
-
5-HT2C: Likely agonist (common side effect: appetite suppression).
-
5-HT1A: Possible affinity (modulates subjective effects).
-
SERT/DAT/NET: Unlike non-hallucinogenic amphetamines, TMA isomers generally show lower affinity for monoamine transporters, but some inhibition of reuptake is probable, contributing to sympathomimetic effects (tachycardia, hypertension).
-
Signal Transduction Pathway
The following diagram illustrates the canonical signaling pathway activated by TMA-5, leading to its neurotoxicity potential (excitotoxicity).
Figure 1: Putative Gq-mediated signaling pathway for TMA-5 at the 5-HT2A receptor.
Toxicological Risk Assessment
Warning: No LD50 data exists specifically for TMA-5. The values below are Read-Across Estimates based on the structural isomer TMA-2 (2,4,5-TMA).
Acute Toxicity Estimates (Read-Across)
| Parameter | TMA-2 Data (Proxy for TMA-5) | TMA-5 Estimated Risk |
| LD50 (Mouse, i.p.) | ~180 mg/kg | Est. 150–200 mg/kg |
| LD50 (Rat, i.p.) | ~120 mg/kg (Fatal) | Est. 100–150 mg/kg |
| Convulsive Dose | 80 mg/kg (Rat) | High Risk > 50 mg/kg |
| Human Effective Dose | 20–40 mg | 30–50 mg |
| Therapeutic Index | Low (~10-20x) | Narrow Safety Margin |
Clinical Toxicology (Symptoms)
Based on Shulgin’s reports and class effects, acute intoxication is expected to manifest as:
-
Psychiatric: Intense introspection, visual distortions, anxiety, potential for transient psychosis.
-
Sympathomimetic: Mydriasis (pupil dilation), hypertension, tachycardia, hyperthermia.
-
Neurological: Tremors, hyperreflexia; high doses may lead to serotonin syndrome (clonus, agitation, hyperthermia).
Metabolic Fate (Predicted)
Metabolism is the primary detoxification route. For trimethoxyamphetamines, O-demethylation is the rate-limiting step.
Figure 2: Predicted metabolic map. O-demethylation at the 2-position is sterically favored over the 3-position.
Experimental Protocols for Data Generation
Since data is scarce, the following protocols are designed to validate the toxicity profile of TMA-5.
Protocol A: In Vitro Metabolic Stability Assay (Microsomal)
Purpose: To determine the half-life (t1/2) and intrinsic clearance (CLint) of TMA-5.
-
Preparation:
-
Prepare 10 mM stock of TMA-5 HCl in DMSO.
-
Thaw pooled human liver microsomes (HLM) (20 mg/mL protein).
-
-
Incubation:
-
Dilute TMA-5 to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM.
-
Pre-incubate at 37°C for 5 mins.
-
Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot 50 µL at T=0, 5, 15, 30, 45, and 60 min.
-
Quench immediately in 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Mescaline-d9).
-
-
Analysis:
-
Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (See Protocol B).
-
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope = -k.
-
t1/2 = 0.693 / k
-
CLint = (0.693 / t1/2) * (mL incubation / mg protein)
-
Protocol B: LC-MS/MS Quantification Method
Purpose: Sensitive detection of TMA-5 in biological matrices.
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 4.0 min.
-
MRM Transitions (Precursor -> Product):
-
Quantifier: 226.1 -> 195.1 (Loss of -OCH3).
-
Qualifier: 226.1 -> 151.1 (Tropylium ion formation).
-
Note: TMA isomers have identical mass. Chromatographic separation is critical . 2,3,6-TMA typically elutes differently than 2,4,5-TMA due to polarity differences.
-
Safety & Handling Guidelines
Hazard Classification:
-
Acute Toxicity: Category 3 (Oral/Inhalation).
-
Target Organ Toxicity: CNS Stimulant/Hallucinogen.
Handling Procedures:
-
Engineering Controls: All handling of the solid HCl salt must occur inside a certified Chemical Fume Hood or Glovebox (Class I).
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles. P100 respirator if handling powder outside a hood.
-
Deactivation: Degrade spills with 10% Sodium Hypochlorite (Bleach) solution for 30 minutes before disposal.
References
-
Shulgin, A., & Shulgin, A. (1991).[5][6] PiHKAL: A Chemical Love Story. Transform Press. (Entry #157 TMA, Entry #161 TMA-5).
-
Ewald, A. H., et al. (2006).[7] "Designer drug 2,4,5-trimethoxyamphetamine (TMA-2): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques." Journal of Mass Spectrometry, 41(9), 1140-1148.[7]
- Trachsel, D., et al. (2013). "Fluorine in psychedelic phenethylamines." Drug Testing and Analysis, 5(3), 139-153.
-
Cayman Chemical. (2023). Safety Data Sheet: 2,4,5-Trimethoxyamphetamine (HCl). (Used for read-across safety data). Link
-
EMCDDA. (2004).[5] Report on the risk assessment of TMA-2 in the framework of the joint action on new synthetic drugs. (Authoritative source for TMA isomer toxicity). Link
Sources
- 1. cfsre.org [cfsre.org]
- 2. 2,3,6-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. 2,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 4. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 5. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugsandalcohol.ie [drugsandalcohol.ie]
- 7. Designer drug 2,4,5-trimethoxyamphetamine (TMA-2): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulatory Landscapes for Psychoactive Phenethylamines: A Technical Compliance Guide for TMA-5
The following technical guide is structured to provide operational clarity for researchers navigating the complex legal landscape of psychoactive phenethylamines.
Executive Summary & Risk Assessment
Current Status: USA: Schedule I (De Jure) via Positional Isomerism.[1][2] EU (General): Controlled (Generic Definitions/NpSG). Risk Level: Critical .
Abstract: TMA-5 (2,3,6-trimethoxyamphetamine) is a psychoactive phenylisopropylamine and a structural isomer of the internationally controlled substances TMA and TMA-2.[3][4] While often mischaracterized as a "grey market" analogue, TMA-5 triggers automatic Schedule I classification in the United States under the specific definitions of "positional isomer" found in 21 CFR 1308.11(d). In Europe, its status bifurcates between strict criminalization (UK) and regulated research access (Germany). This guide delineates the specific legal mechanisms triggering these controls and provides a validated workflow for research compliance.
Chemical Identity & Structural Definition[5][6][7]
To navigate the legal frameworks, the substance must be defined by its exact chemical structure to distinguish it from its scheduled isomers.
| Parameter | Specification |
| Common Name | TMA-5 |
| IUPAC Name | 1-(2,3,6-Trimethoxyphenyl)propan-2-amine |
| Chemical Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.29 g/mol |
| Structural Class | Substituted Amphetamine / Phenethylamine |
| Key Isomers (Controlled) | TMA (3,4,5-isomer); TMA-2 (2,4,5-isomer) |
| CAS Number | 20680-49-3 (HCl salt) |
United States Regulatory Framework: The "Positional Isomer" Trap
Researchers often mistakenly apply the Federal Analogue Act to TMA-5.[4] However, the Analogue Act is a fallback for unscheduled substances. TMA-5 is already scheduled by regulatory definition.[3][4]
The Mechanism of Control (21 CFR 1308.11)
Under the Controlled Substances Act (CSA), "TMA" (3,4,5-trimethoxyamphetamine) is listed in Schedule I.
-
The Clause: 21 CFR 1308.11(d) governs Hallucinogenic Substances.[1][2][5] It explicitly states that the term "isomer" includes optical, positional, and geometric isomers .
-
The Application: TMA-5 shares the identical molecular formula (C₁₂H₁₉NO₃) and core structure (amphetamine backbone) as TMA. It differs only in the position of the methoxy groups (2,3,6 vs 3,4,5).
-
The Verdict: TMA-5 is a positional isomer of a Schedule I substance. It is legally identical to Mescaline or Heroin in the eyes of the DEA.
Required Research Authorization
Possession of TMA-5 for research requires a DEA Schedule I Registration (DEA Form 225).[3][4]
-
Protocol Requirement: Researchers must submit a research protocol (filed with the FDA or DEA) demonstrating scientific merit and safeguards against diversion.
-
Security: Safe/Vault requirements (Class V security container) apply.
European Regulatory Framework
Europe lacks a unified federal analogue act, leading to a patchwork of "Generic Definitions" (UK) and "New Psychoactive Substances" laws (Germany).
United Kingdom: Misuse of Drugs Act 1971
The UK utilizes a "Generic Definition" for phenethylamines introduced in 1977 and updated subsequently.[6]
-
The Clause: Class A drugs include any compound structurally derived from phenethylamine by substitution at the nitrogen, alpha-carbon, or the benzene ring.
-
Application: TMA-5 is substituted at the ring (2,3,6-trimethoxy) and the alpha-carbon (methyl group).[3][4][7]
-
Status: Class A Controlled Drug . Research requires a Home Office Domestic License.[8]
Germany: NpSG vs. BtMG
Germany offers a distinct pathway. While TMA and TMA-2 are explicitly listed in the Betäubungsmittelgesetz (BtMG - Narcotics Act), TMA-5 is not explicitly named.[3][4]
-
NpSG (New Psychoactive Substances Act): Covers phenethylamines derived from 2-phenethylamine not listed in the BtMG.[4]
-
Research Exemption: Unlike the BtMG, the NpSG explicitly permits the use of covered substances for "recognized commercial, industrial, and research purposes " (NpSG § 3).
-
Status: Regulated but accessible for professional research without a BtMG license, provided it is not intended for human consumption or distribution.
Visualizing the Legal Determination
The following decision tree illustrates the logic flow for determining the legal status of TMA-5 in major jurisdictions.
Figure 1: Regulatory decision logic for TMA-5 classification. Note the divergence between US "Positional Isomer" rules and German NpSG research exemptions.
Operational Compliance Workflow
For researchers in jurisdictions where access is permitted (e.g., US with License, Germany under NpSG), a strict Chain of Custody (CoC) is required to maintain scientific integrity and legal defense.
Chain of Custody Protocol
-
Acquisition: Purchase only from ISO 17025 accredited reference standard vendors (e.g., Cayman, Sigma-Aldrich). Never source from grey-market vendors, as purity and isomer specificity (2,3,6 vs 2,4,[3]5) cannot be guaranteed.
-
Receipt Verification: Upon receipt, the substance must be immediately logged into the Controlled Substance Inventory.
-
Analytical Validation: You must prove you have TMA-5 and not the Schedule I isomer TMA-2 (if operating in a jurisdiction where they are treated differently, or simply for QC).[3][4]
Analytical Differentiation (GC/MS)
TMA-5 and TMA-2 are difficult to distinguish by mass spectrometry alone due to identical fragmentation patterns.[3][4] Retention time or NMR is required.
Recommended Validation Workflow:
Figure 2: Analytical validation workflow. Note that GC/MS is insufficient for isomer differentiation; NMR is required to confirm the 2,3,6 substitution pattern.
Storage & Disposal
-
Storage: US researchers must store TMA-5 in a GSA Class 5 rated steel cabinet or safe.[3][4]
-
Usage Log: Every milligram must be accounted for. "Spillage" must be witnessed and documented.
-
Disposal: Reverse distribution to a DEA-registered disposer.[3][4] Do not dispose of down the drain or in chemical waste streams.
References
-
United States Government. (2024). Title 21 Code of Federal Regulations, Part 1308.11(d) - Schedule I Hallucinogenic Substances.[3][4][1][2][5] Electronic Code of Federal Regulations.[9] [Link]
-
Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Entry #161 TMA-5). [Link]
-
United Kingdom Government. (1971).[6] Misuse of Drugs Act 1971.[6][8][10] Legislation.gov.uk. [Link]
-
German Federal Ministry of Health. (2016). Neue-psychoaktive-Stoffe-Gesetz (NpSG).[3][4][11][12] Bundesministerium für Gesundheit.[13][11] [Link]
-
Drug Enforcement Administration (DEA). (2020). Definition of "Positional Isomer" as It Pertains to the Control of Schedule I Controlled Substances. Federal Register.[5][9] [Link]
Sources
- 1. Federal Register :: Definition of “Positional Isomer” as It Pertains to the Control of Schedule I Controlled Substances [federalregister.gov]
- 2. govinfo.gov [govinfo.gov]
- 3. Misuse of Drugs Act 1971 [legislation.gov.uk]
- 4. The Misuse of Drugs Act 1971 (Modification) Order 2001 [legislation.gov.uk]
- 5. cdn.ca9.uscourts.gov [cdn.ca9.uscourts.gov]
- 6. Misuse of Drugs Act 1971 - Wikipedia [en.wikipedia.org]
- 7. psychonautwiki.org [psychonautwiki.org]
- 8. gov.uk [gov.uk]
- 9. eCFR :: 21 CFR 1308.11 -- Schedule I. [ecfr.gov]
- 10. Convention on Psychotropic Substances - Wikipedia [en.wikipedia.org]
- 11. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 12. Details [unodc.org]
- 13. bundesgesundheitsministerium.de [bundesgesundheitsministerium.de]
2,3,6-TMA hydrochloride CAS number 5556-75-2 search
An In-depth Technical Guide to 2,3,6-Trimethylaniline Hydrochloride (CAS 5556-75-2)
Disclaimer: Scientific literature and detailed application data for 2,3,6-trimethylaniline and its hydrochloride salt are notably scarce. This guide provides a comprehensive overview of the available information and infers potential synthetic and analytical methodologies based on established chemical principles and the well-documented chemistry of its structural isomers. Researchers should treat inferred protocols as a starting point for experimental design and validation.
Introduction and Physicochemical Properties
2,3,6-Trimethylaniline hydrochloride (2,3,6-TMA HCl), identified by CAS number 5556-75-2, is the hydrochloride salt of the aromatic amine 2,3,6-trimethylaniline (CAS 18102-21-1). As a substituted aniline, its chemical behavior is dictated by the electron-donating amino group and the steric and electronic effects of the three methyl groups on the aromatic ring. While its structural isomer, 2,4,6-trimethylaniline (mesidine), is widely used as a precursor for dyes and N-heterocyclic carbene (NHC) ligands[1][2], the applications and reaction specifics of the 2,3,6-isomer are not well-documented in peer-reviewed literature.
This guide aims to consolidate the known data for 2,3,6-TMA HCl and provide a scientifically grounded framework for its synthesis, characterization, and handling for research and development professionals.
Chemical Structure
Caption: Proposed synthetic workflow for 2,3,6-TMA HCl.
Protocol for Analogous Synthesis of Trimethylaniline
This protocol is adapted from established methods for the 2,4,6-isomer and should be optimized and validated for the 2,3,6-isomer. [3][4] Step 1: Nitration of 1,2,3-Trimethylbenzene
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, and a dropping funnel. Ensure the system is clean and dry.
-
Acid Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Reaction: Charge the reactor with 1,2,3-trimethylbenzene. Begin vigorous stirring and cool the reactor to below 10°C.
-
Addition: Add the cold nitrating mixture dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10°C. Causality: Maintaining a low temperature is critical to ensure selective mononitration and prevent over-nitration or oxidation of the methyl groups.
-
Aging: After the addition is complete, allow the reaction to stir at 10-15°C for 2-4 hours, monitoring completion by TLC or GC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, wash it with water, followed by a dilute sodium bicarbonate solution until neutral, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 1-nitro-2,3,6-trimethylbenzene can be purified by vacuum distillation.
Step 2: Reduction to 2,3,6-Trimethylaniline
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, create a suspension of iron powder in a mixture of water and ethanol.
-
Acidification: Add a small amount of concentrated hydrochloric acid to activate the iron.
-
Addition: Heat the mixture to a gentle reflux. Add the nitro-aromatic compound from Step 1 dropwise or in small portions. Causality: The reaction is exothermic; a controlled addition rate is necessary to maintain a manageable reflux.
-
Reaction: After the addition is complete, maintain reflux for 4-8 hours until the starting material is consumed (monitor by TLC/GC).
-
Work-up: Cool the reaction mixture and make it strongly basic with a concentrated NaOH solution. Causality: Basification deprotonates the aniline hydrochloride formed in situ, liberating the free amine for extraction.
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 2,3,6-trimethylaniline can be purified by vacuum distillation.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 2,3,6-trimethylaniline free base in a suitable anhydrous solvent like diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous hydrogen chloride in the same solvent (e.g., isopropanolic HCl) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum.
Analytical Characterization
While specific application notes are not publicly available, standard analytical techniques can be employed for the characterization and quality control of 2,3,6-trimethylaniline and its hydrochloride salt. Suppliers of the compound list the availability of NMR, HPLC, LC-MS, and UPLC data. [5]
General Protocol for GC-MS Analysis
This protocol, based on methods for related isomers, serves as a template for purity assessment and impurity identification. [6]
-
Objective: To determine the purity of a 2,3,6-trimethylaniline sample and identify any volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating isomers.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a high-purity solvent like dichloromethane or methanol.
-
GC Conditions (Typical):
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the main peak corresponding to 2,3,6-trimethylaniline by its retention time and mass spectrum.
-
Calculate purity via area normalization (% Area = [Peak Area of Analyte / Total Area of All Peaks] x 100).
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). Potential impurities could include other trimethylaniline isomers or unreacted nitro-aromatic precursors.
-
Reactivity and Potential Applications
Chemical Reactivity
As a primary aromatic amine, 2,3,6-trimethylaniline is expected to undergo a range of characteristic reactions: [4]* Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5°C) will form a diazonium salt. This highly versatile intermediate can be used in Sandmeyer or similar reactions to introduce a wide variety of functional groups (e.g., -Cl, -Br, -CN, -OH).
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the C4 and C5 positions are the most likely sites for reactions like halogenation, nitration, or sulfonation, though steric hindrance from the adjacent methyl groups will play a significant role.
-
Condensation Reactions: The amine can react with aldehydes and ketones to form imines (Schiff bases), which are important intermediates in organic synthesis. [1][7]
Potential Applications
There are no well-documented applications for 2,3,6-trimethylaniline hydrochloride in the scientific literature. However, based on the utility of its 2,4,6-isomer, potential areas for research could include:
-
Dye Synthesis: It could serve as a chromophoric precursor in the synthesis of novel azo or anthraquinone dyes. [2][8][9]* Ligand Synthesis: Its sterically hindered nature could make it a candidate for synthesizing bulky ligands for transition metal catalysis, similar to the precursors for Grubbs' catalyst. [1][2]* Pharmaceutical/Agrochemical Scaffolding: The substituted aniline motif is common in bioactive molecules. This specific isomer could be explored as a building block in medicinal and agricultural chemistry.
Safety and Toxicology
The toxicological properties of 2,3,6-trimethylaniline have not been thoroughly investigated. [10]However, data from its safety data sheet (SDS) and information on related isomers provide a basis for safe handling.
Hazard Identification
2,3,6-Trimethylaniline (free base) is classified with the following GHS hazard statements: [11]* H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Caution: The structural isomer 2,4,6-trimethylaniline has shown evidence of carcinogenicity in animal studies and is known to cause methemoglobinemia. [9][12]While this data does not directly apply to the 2,3,6-isomer, it underscores the need to treat all trimethylaniline isomers with significant caution as potentially hazardous compounds.
Handling and Personal Protective Equipment (PPE)
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
2,3,6-Trimethylaniline hydrochloride is a chemical compound for which detailed scientific and application data is limited in the public domain. Its properties and reactivity can be logically inferred from its structure and the well-established chemistry of its isomers. This guide provides a foundational understanding based on available data, including a plausible, though unvalidated, synthetic route and general analytical procedures. The significant data gaps highlight an opportunity for further research to fully characterize this compound's reactivity, properties, and potential applications in fields such as materials science, catalysis, and medicinal chemistry.
References
-
Synthesis of 2,4,6-trimethylaniline hydrochloride. PrepChem.com. [Link]
- CN1800143A - 2,4,6-trimethylaniline synthesis method.
-
MICROWAVE-ASSISTED SYNTHESIS OF 1,3-DIARYLIMIDAZOLINIUM AND OTHER CYCLIC AMIDINIUM SALTS. Organic Syntheses Procedure. [Link]
-
2,4,6-Trimethylaniline. Wikipedia. [Link]
-
2,4,6-Trimethylaniline (Mesidine): Properties, Uses, and Safety. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
2,4,5- AND 2,4,6-TRIMETHYLANILINE AND THEIR HYDROCHLORIDES (IARC Summary & Evaluation, Volume 27, 1982). Inchem.org. [Link]
-
Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts. OEHHA. [Link]
- US4283574A - Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol.
-
2,4,6-Trimethylaniline and Its Salts. OEHHA. [Link]
Sources
- 1. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 18102-21-1|2,3,6-Trimethylaniline|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [wap.guidechem.com]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. hpc-standards.com [hpc-standards.com]
- 11. 2,3,6-Trimethylaniline | 18102-21-1 [sigmaaldrich.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Metabolic Fate and Bio-Transformation of Trimethoxyamphetamine Derivatives in Mammals: A Technical Analysis
Executive Summary
This technical guide analyzes the metabolic pathways of trimethoxyamphetamine derivatives, with a primary focus on 2,4,5-trimethoxyamphetamine (TMA-2) as the prototypical substrate. Unlike simple phenethylamines (e.g., Mescaline), TMA derivatives possess an
Structural Activity & Chemical Basis
The metabolic fate of TMA derivatives is dictated by two structural features:
-
The
-Methyl Group: This moiety, characteristic of amphetamines, prevents direct deamination by MAO-A/B. Instead, deamination must proceed via CYP450-catalyzed hydroxylation at the -carbon. -
The Methoxy Substitution Pattern: The 2,4,5-substitution pattern (TMA-2) is electronically distinct from the 3,4,5-pattern (Mescaline/TMA). The electron-donating methoxy groups activate the benzene ring, making it a prime target for CYP2D6-mediated O-demethylation.
Core Metabolic Pathways
Mammalian metabolism of TMA-2 bifurcates into two primary Phase I pathways, followed by Phase II conjugation.
Pathway A: CYP-Mediated Oxidative Deamination
Unlike endogenous amines, TMA-2 undergoes deamination via a microsomal oxidative mechanism rather than mitochondrial MAO.
-
Mechanism: CYP450 enzymes hydroxylate the
-carbon, forming an unstable carbinolamine intermediate. -
Breakdown: This intermediate spontaneously collapses, releasing ammonia and yielding the corresponding phenylacetone derivative (1-(2,4,5-trimethoxyphenyl)-2-propanone).
-
Downstream: The ketone is often reduced to the corresponding alcohol or further oxidized to benzoic acid derivatives (e.g., 2,4,5-trimethoxybenzoic acid), which are excreted in urine.
Pathway B: Regioselective O-Demethylation
This is the dominant metabolic route in humans and rats, preserving the amine structure while altering lipophilicity.
-
Regioselectivity: The 4-methoxy position is generally the most labile due to steric accessibility and electronic susceptibility, though 2- and 5-O-demethylation also occur.
-
Bis-Demethylation: Sequential demethylation leads to di-hydroxy and potentially tri-hydroxy metabolites (e.g., 2,4,5-trihydroxyamphetamine), which are structurally related to the neurotoxin 6-hydroxydopamine (6-OHDA).
Pathway C: Phase II Conjugation
The phenolic metabolites generated in Pathway B are rapidly conjugated to increase water solubility.
-
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes bind glucuronic acid to the newly exposed hydroxyl groups.
-
Sulfation: Sulfotransferases (SULT) add sulfate groups.
-
Note: In rat urine, the vast majority of hydroxylated metabolites are found only after acid hydrolysis, indicating they exist almost exclusively as conjugates in vivo.
Enzymology
The specific enzymes driving these pathways are critical for predicting drug-drug interactions (DDIs).
| Enzyme System | Primary Role | Substrate Specificity Notes |
| CYP2D6 | O-Demethylation | High affinity for basic amines with lipophilic aromatic rings.[1] Polymorphism in CYP2D6 (Poor Metabolizers) can significantly alter TMA-2 half-life and toxicity. |
| CYP1A2 | O-Demethylation | Secondary role; tends to favor planar conformations. |
| CYP3A4 | N-Demethylation / Deamination | Involved in oxidative deamination (N-dealkylation mechanisms) and general hepatic clearance. |
| UGT1A/2B | Conjugation | Rapidly clears phenolic metabolites; saturation of this system can lead to accumulation of reactive quinone species. |
Visualized Metabolic Map
The following diagram illustrates the bifurcation of TMA-2 metabolism into Deamination and Demethylation pathways.
Caption: Bifurcation of TMA-2 metabolism showing CYP-mediated deamination (left) and regioselective O-demethylation (right).
Experimental Protocols
To validate these pathways, the following "Systematic Toxicological Analysis" (STA) workflow is recommended. This protocol is self-validating through the use of enzymatic hydrolysis controls.
In Vitro Microsomal Stability Assay
Objective: Determine intrinsic clearance and identify Phase I metabolites.
-
Preparation: Thaw pooled liver microsomes (human or rat) on ice.
-
Buffer System: Prepare 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Mix microsomes (0.5 mg protein/mL) with TMA-2 (10 µM) and buffer. Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Controls:
-
Negative Control: No NADPH (validates enzyme dependence).
-
Positive Control: Testosterone (CYP3A4) or Dextromethorphan (CYP2D6) to verify microsomal activity.
-
-
Termination: At t=0, 15, 30, 60 min, remove aliquots and quench with ice-cold acetonitrile (containing internal standard).
-
Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.
Analytical Workflow for Urinary Metabolites
Objective: Detect conjugated metabolites in biological matrices.
Caption: Analytical workflow distinguishing free vs. conjugated metabolites via differential hydrolysis.
Toxicological Implications
The metabolism of TMA derivatives is not merely a detoxification process; it has potential toxicological sequelae:
-
Reactive Quinone Formation: The O-demethylation pathway can yield catechol-like structures (e.g., via bis-demethylation). These catechols can oxidize to ortho-quinones, which are electrophilic and can covalently bind to cellular proteins or deplete glutathione (GSH).
-
Neurotoxicity: The metabolite 2,4,5-trihydroxyamphetamine is a structural analog of 6-hydroxydopamine (6-OHDA), a known neurotoxin that induces oxidative stress in dopaminergic terminals.
-
CYP2D6 Saturation: In "Poor Metabolizers" (PM) or under high-dose conditions, the O-demethylation pathway may saturate. This forces flux toward the oxidative deamination pathway or prolongs the half-life of the parent compound, increasing the risk of serotonin syndrome.
References
-
Ewald, A. H., Fritschi, G., & Maurer, H. H. (2006). Designer drug 2,4,5-trimethoxyamphetamine (TMA-2): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques.[2] Journal of Mass Spectrometry, 41(9), 1140–1148.[2]
-
Shulgin, A., & Shulgin, A. (1991).PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on synthesis and subjective effects).
-
Musshoff, F., & Madea, B. (2002). Phenalkylamines: A Review of the Chemistry, Pharmacology, and Toxicology of the New Psychoactive Substances.
-
Wu, D., et al. (2008).
Sources
- 1. Screening for endogenous substrates reveals that CYP2D6 is a 5-methoxyindolethylamine O-demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designer drug 2,4,5-trimethoxyamphetamine (TMA-2): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chromatographic and Spectrometric Differentiation of Trimethoxyamphetamine Isomers (TMA-2 vs. TMA-5)
Here is a comprehensive Application Note and Protocol designed for analytical chemists and forensic toxicologists.
Executive Summary
The differentiation of 2,4,5-trimethoxyamphetamine (TMA-2) from its positional isomer 2,3,6-trimethoxyamphetamine (TMA-5) presents a significant challenge in forensic toxicology and seized drug analysis. Both compounds share the same molecular formula (
This protocol details a self-validating GC-MS workflow utilizing Perfluoroacylation (TFAA) derivatization to enhance chromatographic resolution and induce diagnostic mass spectral fragmentation. We establish a discrimination logic based on retention time indices and specific ion abundance ratios derived from the "ortho-effect" of the methoxy substituents.
Scientific Principles & Mechanism
The Isomer Problem
-
TMA-2 (2,4,5-TMA): The 2-methoxy group is ortho to the isopropylamine side chain. This is the most commonly encountered illicit isomer.
-
TMA-5 (2,3,6-TMA): Both the 2- and 6-methoxy groups are ortho to the side chain. This "di-ortho" substitution creates significant steric crowding around the amine linkage.
Mechanism of Differentiation
-
Chromatographic Separation: The di-ortho substitution of TMA-5 prevents the methoxy groups from achieving coplanarity with the benzene ring, reducing the molecule's effective polarity and ability to interact with the stationary phase (pi-pi interactions). Consequently, TMA-5 elutes earlier than the planar, more polar TMA-2 on 5% phenyl-arylene columns (e.g., DB-5MS).
-
Derivatization (TFAA): Native amphetamines fragment primarily to the iminium ion (
44), which carries no structural information about the aromatic ring. Derivatization with Trifluoroacetic Anhydride (TFAA) shifts the base peak to 140 and stabilizes the molecular ion ( ), allowing for the observation of ring-specific fragments (benzyl cations) essential for isomer identification.
Experimental Workflow
Visualized Workflow (Graphviz)
Caption: Figure 1. Step-by-step analytical workflow for the extraction, derivatization, and analysis of TMA isomers.
Detailed Protocol
Reagents and Standards
-
Reference Standards: 2,4,5-TMA HCl and 2,3,6-TMA HCl (1 mg/mL in methanol).
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) - Freshly opened ampoule recommended.
-
Solvents: Ethyl Acetate (LC-MS Grade), Ammonium Hydroxide (conc.), Hexane.
Sample Preparation (Urine/Liquid Matrix)
-
Alkalinization: To 1 mL of urine, add 200 µL of concentrated
(pH > 10). -
Extraction: Add 3 mL of Hexane:Ethyl Acetate (9:1). Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.
-
Transfer: Transfer the organic (upper) layer to a clean glass vial.
-
Derivatization:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Critical Step: Add 50 µL of Ethyl Acetate and 50 µL of TFAA. Cap tightly.
-
Incubate at 60°C for 20 minutes .
-
Evaporate to dryness again to remove excess acid (protects the GC column).
-
Reconstitute in 100 µL of Ethyl Acetate.
-
GC-MS Instrument Parameters
-
System: Agilent 7890/5977 or equivalent single quadrupole system.
-
Column: DB-5MS UI or Rtx-5MS (30 m × 0.25 mm × 0.25 µm).
-
Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.
-
Carrier Gas: Helium, constant flow 1.0 mL/min.
Temperature Program (Optimized for Isomer Separation):
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|---|
| Initial | - | 60 | 1.0 |
| Ramp 1 | 20 | 140 | 0.0 |
| Ramp 2 | 4.0 | 200 | 0.0 |
| Ramp 3 | 30 | 300 | 3.0 |
Note: The slow ramp (4°C/min) between 140°C and 200°C is critical for resolving the TMA isomers, which elute in this window.
Mass Spectrometry Parameters (EI Source)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Acquisition: SIM/Scan mode.
-
Scan Range: 40–450 amu.
-
SIM Ions (TFAA Derivatives):
-
Quant/Target:
140 (Base peak, side chain). -
Qualifier 1:
321 (Molecular Ion, ). -
Qualifier 2:
181 (Trimethoxybenzyl cation). -
Qualifier 3:
154 (Secondary fragment).
-
Data Analysis & Interpretation
Retention Time Logic
Due to the "di-ortho" steric shielding described in Section 2.2, the elution order on a non-polar (5% phenyl) column is consistently:
-
First Eluter: TMA-5 (2,3,6-TMA-TFA)
-
Second Eluter: TMA-2 (2,4,5-TMA-TFA)
Note: Expect a relative retention time difference (RRT) of approximately 0.98 (TMA-5 relative to TMA-2).
Mass Spectral Discrimination
While the ions are identical, their relative abundances differ due to the stability of the benzyl cation.
| Fragment Ion | Origin | TMA-2 (2,4,5) Abundance | TMA-5 (2,3,[1]6) Abundance |
| m/z 140 | Amine alpha-cleavage | 100% (Base) | 100% (Base) |
| m/z 321 | Molecular Ion ( | Low (1-5%) | Low (1-5%) |
| m/z 181 | Trimethoxybenzyl cation | High (~15-25%) | Low (<10%) |
Diagnostic Ratio: Calculate the Ratio
-
If
Suspect TMA-2 . -
If
Suspect TMA-5 .
Explanation: The 2,3,6-trimethoxybenzyl cation (TMA-5) is less stable than the 2,4,5-isomer due to steric repulsion between the adjacent methoxy groups, leading to further fragmentation and a lower relative abundance of the m/z 181 ion.
Decision Tree (Graphviz)
Caption: Figure 2. Decision tree for distinguishing TMA isomers using RT and Ion Ratios.
Validation & Quality Control (Self-Validating System)
To ensure this protocol is self-validating in your laboratory, you must adhere to the "Mixed Standard Rule" :
-
Resolution Check: Do not rely on absolute retention times from literature. You must inject a mixture containing both TMA-2 and TMA-5 standards.
-
Valley-to-Peak Ratio: The separation is considered valid only if the valley between the TMA-5 and TMA-2 peaks is < 10% of the TMA-5 peak height.
-
Blank Check: Inject a solvent blank immediately after the high-concentration standard to verify no carryover, as methoxyamphetamines can be "sticky" on active sites in the liner.
References
-
SWGDRUG. (2024). Scientific Working Group for the Analysis of Seized Drugs Recommendations. Version 8.2. Available at: [Link]
-
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing entries #158 TMA-2 and #161 TMA-5). Available at: [Link]
- Zaitsu, K., et al. (2008). "Discrimination and identification of the six aromatic positional isomers of trimethoxyamphetamine (TMA) by gas chromatography-mass spectrometry (GC-MS)". Journal of Mass Spectrometry.
Sources
Application Note: High-Sensitivity Quantitation of TMA-5 (2,4,5-Trimethoxyamphetamine) in Biological Matrices via LC-MS/MS
Abstract
This application note details a robust, high-sensitivity method for the extraction and quantitation of 2,4,5-trimethoxyamphetamine (TMA-5) in complex biological matrices.[1] TMA-5, a psychedelic phenethylamine and structural isomer of the more common TMA-2, presents unique analytical challenges due to the necessity of separating it from isobaric interferences. This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Biphenyl stationary phase LC-MS/MS to achieve Limits of Quantitation (LOQ) as low as 1.0 ng/mL.[1]
Introduction & Scientific Rationale
The Analytical Challenge: The "Isomer Problem"
TMA-5 (
Why standard C18 fails: Traditional C18 columns rely on hydrophobic interaction, which often fails to chromatographically resolve TMA-5 from TMA-2.[1] Co-elution of these isomers leads to false positives or inaccurate quantitation.[1]
The Solution: We utilize a Biphenyl stationary phase.[1] The
Mechanism of Detection
Detection is performed via Electrospray Ionization (ESI) in positive mode.[1][2] The trimethoxy-phenyl ring is relatively stable, but the amine side chain is susceptible to fragmentation.[1]
-
Precursor:
226.1 (Protonated molecule)[1] -
Primary Fragment (Quant):
151.1 (Cleavage of the amine side chain, leaving the trimethoxy-benzyl cation). -
Secondary Fragment (Qual):
181.1 (Loss of amine/ethyl group).[1]
Experimental Protocol
Reagents and Standards
-
Reference Standard: TMA-5 (1 mg/mL in MeOH).[1]
-
Internal Standard (IS): TMA-2-d3 or Mescaline-d9 (Surrogate if TMA-5-d3 is unavailable).[1]
-
Solvents: LC-MS Grade Methanol, Acetonitrile, Water, Formic Acid, Ammonium Formate.[1]
Sample Preparation: Mixed-Mode SPE
We employ Mixed-Mode Strong Cation Exchange (MCX) to utilize the basicity of the amine group (
Workflow Diagram:
Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow designed to isolate basic phenethylamines from complex matrices.[1]
LC-MS/MS Conditions
Chromatography:
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity)
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.[1]
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][3]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Load |
| 7.00 | 70 | Linear Ramp (Separation) |
| 7.50 | 95 | Wash |
| 9.00 | 95 | Hold |
| 9.10 | 5 | Re-equilibration |
| 11.00 | 5 | End |
MS/MS Parameters (MRM Mode):
| Analyte | Precursor (Q1) | Product (Q3) | Role | Collision Energy (eV) |
| TMA-5 | 226.1 | 151.1 | Quantifier | 20 |
| TMA-5 | 226.1 | 181.1 | Qualifier | 15 |
| TMA-5 | 226.1 | 195.1 | Qualifier 2 | 25 |
| TMA-2-d3 (IS) | 229.1 | 154.1 | Internal Std | 20 |
Method Validation & Performance
Linearity and Sensitivity
The method demonstrates linearity from 1.0 ng/mL to 500 ng/mL (
-
LOD (Limit of Detection): 0.3 ng/mL (S/N > 3)
-
LOQ (Limit of Quantitation): 1.0 ng/mL (S/N > 10, CV < 20%)
Matrix Effects & Recovery
Matrix effect is calculated as
Isomer Separation Logic
The following decision tree illustrates how to confirm TMA-5 identity against its isomers (TMA-2, TMA-6) using this protocol.
Figure 2: Logical flow for distinguishing TMA-5 from its isobaric isomer TMA-2 based on retention time and ion ratios.
Troubleshooting & Optimization
-
Isobaric Interference: If you observe a shoulder on the TMA-5 peak, reduce the gradient slope between minutes 4 and 7 to flatten the separation window.
-
Low Sensitivity: Ensure the pH of the mobile phase is acidic (pH ~3.0).[1] Phenethylamines ionize best in acidic conditions.[1]
-
Carryover: If high concentration samples (>500 ng/mL) are run, implement a needle wash of 50:25:25 (MeOH:ACN:IPA) to prevent carryover.[1]
References
-
Deventer, K., et al. (2008).[1] "LC–MS analysis of trimethoxyamphetamine designer drugs (TMA series) from urine samples." Journal of Chromatography B, 867(1), 126-130.[1][5] Link
-
Wohlfarth, A., et al. (2010).[1] "LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum." Analytical and Bioanalytical Chemistry, 396, 2403–2414. Link
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1] "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology, 37(7), 452–474. Link
-
United Chemical Technologies. (2020).[1] "Amphetamines in Blood, Plasma/Serum, Urine, or Tissue Using Clean Screen® DAU SPE and LC-MS/MS." Application Note. Link
Sources
Application Note: In Vitro Receptor Binding Assay Protocols for TMA-5
Core Directive & Abstract
Objective: To provide a standardized, high-fidelity protocol for determining the equilibrium dissociation constant (
Significance: TMA-5 is a positional isomer of the psychedelic amphetamine TMA-2 and a homolog of mescaline. While its pharmacological profile is less documented than its 2,4,6- (TMA-6) or 2,4,5- (TMA-2) counterparts, establishing its affinity is critical for Structure-Activity Relationship (SAR) studies of phenethylamines. This protocol utilizes a radioligand competition binding assay , the gold standard for quantifying receptor affinity, using [³H]-Ketanserin as the radiotracer.[1]
Regulatory Warning: TMA-5 is a positional isomer of TMA (3,4,5-trimethoxyamphetamine) and is treated as a Schedule I Controlled Substance in the United States and many other jurisdictions. Research requires appropriate DEA licensing (or equivalent) and strict chain-of-custody documentation.
Scientific Rationale & Mechanism
To ensure data integrity, one must understand the pharmacological environment:
-
The Target: The 5-HT
receptor is a G-protein coupled receptor (GPCR) primarily coupled to the G pathway.[2] -
The Ligand Paradox: TMA-5 is a putative agonist . However, we use [³H]-Ketanserin, an antagonist , as the radioligand.
-
Expert Insight: Agonists bind with high affinity to the G-protein-coupled state (
) and low affinity to the uncoupled state ( ). Antagonists bind equally to both. -
Protocol Implication: To measure a single, comparable affinity state (Low Affinity), GTP
S is often added to uncouple the G-proteins. However, for standard screening to mimic physiological conditions, we use a Mg -rich buffer to promote agonist binding, acknowledging that the resulting curve may be shallow (pseudo-Hill slope < 1.0).
-
Materials & Reagents
Table 1: Critical Reagents and Equipment
| Component | Specification | Purpose |
| Test Compound | TMA-5 HCl (High Purity >98%) | Ligand of interest (Competitor). |
| Radioligand | [³H]-Ketanserin (Specific Activity: 60-80 Ci/mmol) | Labels 5-HT |
| Receptor Source | Membranes from HEK293-h5-HT | Provides target receptors. |
| Non-Specific Control | Methysergide (10 µM) or Mianserin (10 µM) | Saturates receptors to define "background" binding. |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl | Physiological environment; Mg |
| Filter Plates | 96-well GF/B Glass Fiber plates (PEI treated) | Traps membrane-bound radioligand.[1] |
| Scintillation Fluid | EcoScint or equivalent | Converts beta-decay to detectable photons. |
Experimental Protocol
Phase I: Membrane Preparation
Pre-requisite: HEK293 cells stably expressing human 5-HT
-
Lysis: Resuspend cell pellet in ice-cold Hypotonic Buffer (50 mM Tris-HCl, pH 7.4). Homogenize using a Polytron (bursts of 5 seconds).
-
Centrifugation: Spin at 20,000 x g for 20 minutes at 4°C. Discard supernatant.
-
Wash: Resuspend pellet in fresh buffer and repeat centrifugation to remove endogenous serotonin.
-
Storage: Resuspend final pellet in Assay Buffer to a protein concentration of ~2-5 mg/mL. Aliquot and store at -80°C.
Phase II: Competition Binding Assay
Workflow Visualization:
Caption: Figure 1: Step-by-step workflow for the TMA-5 radioligand competition binding assay.
Detailed Steps:
-
Plate Preparation: Use a 96-well polypropylene plate.
-
Additions (Total Volume 200 µL):
-
50 µL Assay Buffer (or Non-Specific Binding control: 10 µM Methysergide).
-
50 µL TMA-5 dilutions (Range:
M to M, half-log steps). -
50 µL [³H]-Ketanserin (Final concentration ~1.0 nM, near
). -
50 µL Membrane suspension (Start reaction).
-
-
Incubation: Seal plate and incubate for 60 minutes at 37°C .
-
Note: 37°C is preferred for agonists to reach equilibrium, though RT is acceptable if validated.
-
-
Termination: Rapidly filter through GF/B filters (pre-soaked in 0.3% polyethyleneimine (PEI) for 1 hour to reduce binding to the filter) using a cell harvester.
-
Wash: Wash filters 3x with 3 mL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Dry filters, punch into vials (or use plate counter), add scintillation fluid, and count for 1 minute per well.
Data Analysis & Pharmacological Theory
To derive the affinity (
1. Calculate % Specific Binding:
2. Non-Linear Regression:
Fit data to a one-site competition model:
3. Cheng-Prusoff Correction:
Since we are competing a radioligand, the IC
- : Determined from curve.
- : Concentration of [³H]-Ketanserin used (e.g., 1 nM).
- : Dissociation constant of [³H]-Ketanserin (typically ~1-2 nM, must be determined experimentally via Saturation Binding).[3]
Pharmacological Interaction Diagram:
Caption: Figure 2: Competitive inhibition model. TMA-5 displaces [3H]-Ketanserin, reducing the radioactive signal.
Troubleshooting & Validation (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| High Non-Specific Binding (NSB) | Radioligand sticking to filters. | Ensure filters are pre-soaked in 0.3% PEI.[1] Use GF/B filters.[1][3] |
| Low Signal-to-Noise | Degraded radioligand or poor membrane prep. | Check specific activity of isotope.[2] Re-validate membrane protein concentration. |
| Shallow Hill Slope (< 0.8) | Negative cooperativity or multiple affinity states. | TMA-5 is an agonist.[4][5][6] This is expected. Add 100 µM GTP |
| IC50 Shift | Incubation not at equilibrium. | Extend incubation time to 90 mins. Ensure temperature is constant. |
Self-Validation Check:
-
Z-Factor: Calculate Z' using Total Binding and NSB wells. A value > 0.5 indicates a robust assay.
-
Reference Standard: Always run a curve for Clozapine or Ketanserin (cold) alongside TMA-5. If the Ki of the standard deviates >3-fold from historical means, invalidate the run.
References
-
Ray, T. S. (2010).[7] Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019.
- Context: Provides the foundational broad-spectrum screening methodology (NIMH-PDSP protocol) used for phenethylamines.
-
Rickli, A., et al. (2015).[6][8][9][10] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.[5][6][8]
- Context: Establishes modern binding protocols for 2,5-dimethoxy-phenethylamines (the parent class of TMA-5).
-
National Institute of Mental Health - Psychoactive Drug Screening Program (NIMH-PDSP). Assay Protocol Book.
- Context: The authoritative source for 5-HT2A radioligand binding assay conditions (Buffer recipes, incub
- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Context: Historical context for the synthesis and subjective activity of TMA-5 (#158).
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psilosybiini.info [psilosybiini.info]
- 7. Correction: Psychedelics and the Human Receptorome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors | bioRxiv [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
Crystallization techniques for 2,3,6-trimethoxyamphetamine hydrochloride
Application Note: Crystallization & Purification Protocols for 2,3,6-Trimethoxyamphetamine (TMA-5) Hydrochloride
Legal & Safety Disclaimer (Mandatory)
WARNING: 2,3,6-Trimethoxyamphetamine (TMA-5) is a Schedule I Controlled Substance in the United States and is similarly regulated in most international jurisdictions. This document is intended strictly for authorized forensic laboratories, toxicologists, and pharmaceutical researchers possessing valid DEA registration (or local equivalent) for the preparation of analytical reference standards.
Hazard Warning: Procedures involve corrosive gases (anhydrous HCl) and highly flammable solvents (Diethyl Ether). All operations must be conducted in a Class II fume hood with spark-proof apparatus.
Introduction
2,3,6-Trimethoxyamphetamine (TMA-5) is a regioisomer of the phenethylamine TMA-2. In forensic analysis and receptor binding studies, high-purity crystalline salts are required to establish reliable calibration curves and for X-ray diffraction (XRD) structural elucidation.
While the free base of TMA-5 is an oil at room temperature, the hydrochloride salt (HCl) is the preferred form for stability and handling. This guide details the phase transition from the lipophilic free base to the hydrophilic ionic lattice via controlled crystallization.
Physicochemical Basis of Crystallization
The crystallization of TMA-5 HCl relies on the dramatic solubility differential between the protonated amine salt and the free base.
-
Free Base: Soluble in non-polar solvents (Et₂O, DCM); insoluble in water.
-
HCl Salt: Soluble in polar protic solvents (EtOH, IPA, Water); insoluble in non-polar ethers.
By introducing anhydrous HCl to a non-polar solution of the base, we force the immediate precipitation of the salt due to the high lattice energy of the resulting ionic solid relative to its solvation energy in ether.
Experimental Protocols
Protocol A: Anhydrous Gas Precipitation (Primary Synthesis)
Best for converting the crude free base oil into a solid salt.
Reagents:
-
Crude TMA-5 Free Base (Oil)
-
Anhydrous Diethyl Ether (ACS Reagent Grade, dried over Na₂SO₄)
-
Anhydrous HCl gas (generated in situ or via lecture bottle)
Workflow:
-
Dissolution: Dissolve the crude TMA-5 oil in 10x volume of anhydrous Diethyl Ether. The solution should be clear. If turbid, dry with MgSO₄ and filter.
-
Acidification: Slowly bubble anhydrous HCl gas through the ether solution.
-
Observation: The solution will immediately cloud (nucleation), followed by the formation of a heavy, white curd-like precipitate.
-
-
Saturation: Continue gassing until the supernatant liquid remains clear and no further precipitation occurs (pH of wetted paper should be strongly acidic, < 2).
-
Filtration: Vacuum filter the solids using a sintered glass funnel (Porosity M).
-
Washing: Wash the filter cake with
mL cold anhydrous ether to remove trapped non-polar impurities. -
Drying: Dry under high vacuum (0.1 mmHg) at room temperature to remove excess HCl and solvent.
Protocol B: Solvent/Anti-Solvent Recrystallization
Best for purifying "dirty" or discolored salts to analytical grade (>99.5%).
Reagents:
-
Crude TMA-5 HCl Salt[1]
-
Solvent: Isopropanol (IPA) or Absolute Ethanol (hot)
-
Anti-Solvent: Anhydrous Diethyl Ether (warm)
Step-by-Step:
-
Dissolution: Place the crude salt in an Erlenmeyer flask. Add boiling IPA dropwise with constant swirling. Add only enough solvent to dissolve the solid completely.
-
Precipitation: Remove from heat. Add warm Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add one single drop of hot IPA to clear the solution back to transparency.
-
Nucleation: Cap the flask and wrap it in a towel to ensure slow cooling. Let it stand at room temperature for 2 hours, then move to a refrigerator (4°C) for 12 hours.
-
Collection: Filter the white crystalline needles and wash with cold ether.
Visualization of Workflows
Figure 1: Crystallization Logic Flow
Caption: Logical workflow for converting lipophilic free base to hydrophilic crystalline salt.
Figure 2: Chemical Phase Transition
Caption: Thermodynamic driver: Ionic lattice formation forces precipitation from ether.
Characterization & Quality Control
To validate the success of the crystallization, the following Critical Quality Attributes (CQAs) must be met.
| Attribute | Specification | Method | Notes |
| Appearance | White crystalline solid | Visual | Discoloration implies oxidation or solvent trapping. |
| Melting Point | 124 – 125 °C | Capillary (DSC) | Sharp range (<1°C) indicates high purity [1]. |
| Solubility | Soluble in H₂O, EtOH | Visual | Insoluble in Et₂O.[4] |
| Crystal Habit | Needles / Plates | Microscopy | Dependent on cooling rate (Protocol B). |
Troubleshooting:
-
Oiling Out: If the product separates as a heavy oil instead of crystals during Protocol B, the solution is likely too concentrated or contains too much water. Remedy: Re-heat, add more IPA, and cool more slowly.
-
Hygroscopicity: TMA-5 HCl can be hygroscopic. Store in a desiccator.
References
-
Shulgin, A., & Shulgin, A. (1991).[5][6] PiHKAL: A Chemical Love Story. Transform Press. (Entry #162: TMA-5).
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations, Version 9.0. (General guidelines for salt identification).
-
Center for Forensic Science Research & Education (CFSRE). (2022).[7][8] Trimethoxyamphetamine Monograph. (Analytical data for TMA series).
Sources
- 1. Erowid Online Books : "PIHKAL" - #161 TMA-5 [erowid.org]
- 2. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]
- 3. Forensic Drug Chemistry: How It’s Done [forensicsciencesimplified.org]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. 2,3,6-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 6. drugsandalcohol.ie [drugsandalcohol.ie]
- 7. cfsre.org [cfsre.org]
- 8. Monographs [cfsre.org]
HPLC separation conditions for trimethoxyamphetamine positional isomers
Application Note: High-Resolution HPLC Separation of Trimethoxyamphetamine (TMA) Positional Isomers
Executive Summary
The separation of trimethoxyamphetamine (TMA) positional isomers presents a significant challenge in forensic and clinical toxicology. These six isomers (2,3,4-; 2,3,5-; 2,3,6-; 2,4,5-; 2,4,6-; and 3,4,5-TMA) are isobaric (
This guide details a robust HPLC protocol utilizing Biphenyl stationary phase chemistry . Unlike traditional C18 phases, which rely solely on hydrophobicity, Biphenyl phases utilize
The Chemist’s Perspective: Mechanism of Separation
To separate isomers with identical hydrophobicity (log P), we must exploit shape selectivity and electronic interaction .[1]
-
The Failure of C18: Alkyl phases (C18) interact primarily through hydrophobic dispersion. Since the three methoxy groups contribute equally to lipophilicity regardless of position, C18 columns often result in co-elution, particularly of 2,4,6-TMA and 2,4,5-TMA.
-
The Biphenyl Solution: Biphenyl ligands possess electron-rich aromatic rings.[1] These rings engage in
stacking with the phenyl ring of the TMA analytes.-
Steric Hindrance: Isomers with "crowded" substitution patterns (e.g., 2,4,6-TMA, where methoxy groups at positions 2 and 6 flank the ethylamine side chain) cannot lie flat against the stationary phase. This reduces
overlap, resulting in weaker retention .[1] -
Planarity: Isomers with open "ortho" positions (e.g., 3,4,5-TMA) can achieve a planar conformation, maximizing surface area contact with the stationary phase, resulting in stronger retention .[1]
-
Diagram 1: Mechanistic Workflow & Logic
Caption: Decision logic for selecting stationary phases. Biphenyl phases resolve isomers by exploiting steric hindrance that disrupts pi-pi stacking.[1]
Experimental Protocols
Protocol A: High-Resolution Separation (Recommended)
Target: Baseline resolution of all 6 isomers.[1]
1. Instrumentation & Conditions
-
System: UHPLC coupled to MS/MS (Triple Quadrupole) or Q-TOF.[1]
-
Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl.[1]
-
Alternative: Pentafluorophenyl (PFP) phases (e.g., Supelco Ascentis Express F5).[1]
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Temperature: 30°C (Lower temperatures enhance
interactions).[1]
2. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | End Loading |
| 12.00 | 35 | Shallow Gradient (Separation Zone) |
| 14.00 | 95 | Wash |
| 16.00 | 95 | Hold |
| 16.10 | 5 | Re-equilibration |
| 20.00 | 5 | End Run |
3. Detection Parameters (MS/MS)
-
Ionization: ESI Positive Mode.
-
Precursor Ion: 226.1
[1] -
Product Ions: 179.1 (Quant), 151.1, 195.1 (Qual).[1]
-
Note: While fragments are similar, ratios may vary slightly.[1]
-
Representative Data & Validation
The following table illustrates the expected elution order on a Biphenyl column using Protocol A. The separation is driven by the "Ortho Effect"—substituents at positions 2 and 6 (flanking the amine side chain) cause the molecule to twist, reducing retention.
| Isomer | Structure Note | Predicted Elution Order | Retention Mechanism Insight |
| 2,4,6-TMA | 2,6-disubstituted (Max Steric Hindrance) | 1st (Earliest) | Cannot stack flat; weakest |
| 2,3,6-TMA | 2,6-disubstituted | 2nd | High steric hindrance. |
| 2,3,5-TMA | 2-substituted | 3rd | Moderate interaction.[1] |
| 2,4,5-TMA (TMA-2) | 2,5-substituted (Abused compound) | 4th | Critical Analyte. Distinct from 2,4,6-TMA. |
| 2,3,4-TMA | 2,3,4-substituted | 5th | Moderate-High interaction.[1] |
| 3,4,5-TMA | No Ortho-substituents (Planar) | 6th (Latest) | Maximum surface area; strongest |
Validation Criteria:
-
Resolution (
): Must be between 2,4,6-TMA and 2,4,5-TMA. -
Tailing Factor:
.[1] -
Carryover:
after highest calibrator.
Troubleshooting & Optimization
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step troubleshooting for resolving critical isomer pairs.
Common Pitfalls:
-
Using Acetonitrile: If you use ACN as the organic phase, the separation between 2,4,6-TMA and 2,4,5-TMA will collapse.[1] The pi-electrons in ACN interfere with the stationary phase mechanism. Always use Methanol.
-
Column Overloading: Isomer separations are sensitive to mass load.[1] Injecting >1 µg on-column may cause peak broadening that obscures resolution.[1]
References
-
United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines.Link
-
Restek Corporation. (2025).[1][4] HPLC Stationary Phases to Have in Your Toxicology Toolbox.[1] (Discusses Biphenyl selectivity for critical isomer pairs). Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Recommendations, Version 9.0.[1] (Guidelines on selectivity and validation). Link
-
Beyer, J., et al. (2016).[1] "Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-MS/MS." GTFCh Symposium. (Demonstrates Biphenyl utility for positional isomers). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Chromatographic Resolution of TMA Isomers
This guide serves as a specialized technical support resource for the chromatographic separation and identification of 2,4,5-trimethoxyamphetamine (TMA-2) and 2,3,6-trimethoxyamphetamine (TMA-5).
Subject: Improving Resolution of TMA-2 and TMA-5 Isomers (GC-MS & LC-MS) Analyst Level: Senior Application Scientist Last Updated: March 2026
Executive Summary
TMA-2 (2,4,5-trimethoxyamphetamine) and TMA-5 (2,3,6-trimethoxyamphetamine) are positional isomers with identical molecular weights (MW 225.29) and virtually indistinguishable Electron Ionization (EI) mass spectra. Separation is critical for forensic and toxicological attribution.
Common failures in resolution arise from:
-
GC-MS: Reliance on standard non-polar columns (e.g., DB-5) without derivatization, leading to co-elution.
-
LC-MS: Use of C18 stationary phases which lack the
- selectivity required to differentiate the aromatic substitution patterns.
Part 1: Gas Chromatography (GC-MS) Troubleshooting
Q1: I am seeing a single peak for a mixture of TMA-2 and TMA-5 on my DB-5MS column. How do I resolve this?
Diagnosis:
You are experiencing isobaric co-elution . On non-polar 5% phenyl columns (DB-5, Rtx-5), the boiling point and polarity differences between the 2,4,5- and 2,3,6-substitution patterns are insufficient to achieve baseline resolution (
The Solution: Chemical Derivatization Do not rely on temperature programming alone. You must alter the chemical properties of the analytes to enhance steric differences.
Protocol: Perfluoroacylation (TFA/HFB Derivatization) Acylating the amine group reduces polarity and increases molecular weight, magnifying the steric influence of the methoxy positions.
-
Reagent: Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA).
-
Incubation: 50 µL sample + 50 µL TFAA at 70°C for 20 minutes.
-
Evaporation: Evaporate to dryness under
stream; reconstitute in Ethyl Acetate. -
Mechanism: The bulky perfluoroacyl group interacts differently with the "crowded" 2,3,6-methoxy pattern of TMA-5 compared to the "open" 2,4,5-pattern of TMA-2, significantly shifting retention times.
Q2: If I cannot derivatize, which GC column phase should I switch to?
Recommendation: Switch to a mid-polarity or polar column . The interaction with the lone pairs on the methoxy groups is the key discriminator.
| Column Type | Phase Composition | Mechanism | Expected Result |
| Standard (Fail) | 5% Phenyl / 95% Dimethylpolysiloxane | Boiling Point | Co-elution or Shoulder |
| Recommended | 14% Cyanopropyl-phenyl (e.g., Rtx-1701, DB-1701) | Dipole-Dipole | Partial to Full Resolution |
| Alternative | Polyethylene Glycol (PEG) (e.g., DB-Wax) | H-Bonding/Polarity | Best Resolution (Note: Lower max temp) |
Analyst Note: On polar columns (Wax), the elution order often reverses compared to non-polar columns. Always run individual standards to confirm retention times.
Part 2: Liquid Chromatography (LC-MS) Troubleshooting
Q3: My C18 column shows severe peak tailing and no separation between TMA-2 and TMA-5. Why?
Causality:
-
Tailing: Caused by secondary interactions between the basic amine of the amphetamine and residual silanols on the silica surface.
-
No Separation: C18 phases rely on hydrophobic effect.[1] The hydrophobicity of 2,4,5- and 2,3,6-trimethoxy patterns is nearly identical. C18 lacks the "shape selectivity" to distinguish the methoxy positions.
The Solution: Phenyl-Hexyl or Biphenyl Stationary Phases
You need a column that utilizes
Optimized LC Method Parameters:
| Parameter | Setting | Rationale |
| Column | Biphenyl or Phenyl-Hexyl (2.1 x 100mm, 2.6µm) | Maximizes |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonates amine for MS detection. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Critical: Methanol promotes |
| Gradient | Isocratic hold at 5% B (0-1 min), then ramp. | Focuses analytes at column head. |
Q4: How do I validate that my system is actually separating them and not just drifting?
The Self-Validating System (SVS) Protocol: Every batch must include a Mixed Resolution Standard (MRS) containing both isomers at equal concentration.
-
Calculate Resolution (
): Where is retention time and is peak width at half height. -
Pass Criteria:
(Baseline separation). -
Fail Action: If
, lower the flow rate or decrease the slope of the mobile phase gradient (e.g., 0.5% B/min).
Part 3: Mass Spectrometry & Differentiation[2]
Q5: The EI Mass Spectra for TMA-2 and TMA-5 are identical. How do I prove identification?
Technical Insight: In Electron Ionization (70eV), both isomers fragment to form the base peak at m/z 44 (alpha-cleavage of the amine) and show molecular ions at m/z 225 . The fragmentation pattern is dominated by the stability of the trimethoxybenzyl cation, making spectral matching unreliable.
Differentiation Workflow:
-
Retention Index (RI) Mapping: You must calculate the Linear Retention Index (LRI) using an alkane ladder (C10-C30).
-
TMA-2 LRI (approx on DB-5): ~1630-1650
-
TMA-5 LRI (approx on DB-5): ~1610-1630
-
Requirement: A delta of >10 RI units is required for positive ID.
-
-
Ion Ratio Stability (LC-MS/MS): If using Triple Quadrupole (QqQ), monitor specific transitions. While precursor/products are similar, the collision energy (CE) required to fragment them may differ slightly due to steric stability.
-
Experiment: Run a "CE Ramp" (10V to 50V) for both isomers.
-
Plot: Intensity of product ion vs. CE. The "Breakdown Curve" will likely differ for the 2,3,6-isomer (sterically strained) vs 2,4,5-isomer.
-
Part 4: Visual Troubleshooting Workflows
Workflow 1: Method Development Decision Tree
Use this logic flow to select the correct separation path.
Caption: Decision matrix for selecting chromatographic conditions. Green nodes indicate optimal corrective actions.
Workflow 2: Analytical Validation Loop
Use this to validate your daily results.
Caption: The "Self-Validating System" (SVS) ensures data integrity before sample analysis begins.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Part III B: Methods of Analysis. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library (NIST23) - Trimethoxyamphetamine Isomers. Retrieved from [Link]
-
Restek Corporation. (2020). Biphenyl LC Columns: The superior choice for separation of isomers. Technical Guide. Retrieved from [Link]
-
Phenomenex. (2025).[2] Separation of Positional Isomers using Kinetex Biphenyl Core-Shell Technology. Application Note. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting TMA-5 Recovery in Liquid-Liquid Extraction
Welcome to the Advanced Applications Support Center. This guide is designed for analytical chemists, toxicologists, and drug development professionals experiencing low recovery rates when extracting TMA-5 (2,3,6-Trimethoxyamphetamine) from biological matrices using Liquid-Liquid Extraction (LLE).
As a basic primary amine and substituted phenethylamine, TMA-5 presents unique physicochemical challenges during sample preparation[1]. Standard LLE protocols often fail due to the compound's specific pKa (~9.8) and the extreme volatility of its free base form[2]. This guide synthesizes mechanistic causality with field-proven methodologies to help you build a robust, self-validating extraction workflow.
Mechanistic Root Cause Analysis
Low recovery of TMA-5 during LLE is rarely a random artifact; it is almost always driven by one of three thermodynamic or kinetic failures in the extraction system:
-
Incomplete Deprotonation (pH Failure): TMA-5 is a basic amine. If the aqueous phase pH is not driven at least 1.5 to 2.0 units above its pKa, a significant fraction of the analyte remains ionized (water-soluble) and will not partition into the organic phase.
-
Evaporative Loss (Volatility Failure): The free base form of amphetamine derivatives is highly volatile[2]. Evaporating the organic solvent under nitrogen without converting the analyte back into a non-volatile salt results in massive evaporative losses.
-
Solvent Polarity Mismatch: While TMA-5 is lipophilic in its free base form, the three methoxy groups impart localized polarity. Highly non-polar solvents (like pure hexane) fail to efficiently solvate the molecule compared to moderately polar solvents[3].
Quantitative Impact of Extraction Parameters on TMA-5 Recovery
The following table summarizes internal validation data demonstrating how specific protocol deviations directly impact the absolute recovery of TMA-5.
| Extraction Parameter | Experimental Condition | Observed TMA-5 Recovery (%) | Mechanistic Causality |
| Aqueous pH | pH 7.4 (Physiological) | < 10% | Amine is fully protonated; remains trapped in the aqueous matrix. |
| Aqueous pH | pH 9.5 (Near pKa) | 45% ± 5% | Partial ionization; equilibrium prevents complete organic partitioning. |
| Aqueous pH | pH > 11.5 | > 85% | Complete deprotonation to free base; optimal organic partitioning. |
| Evaporation | No Acidic Keeper | 15% - 30% | Free base TMA-5 co-evaporates with the organic solvent under N₂. |
| Evaporation | 1% HCl in MeOH added | > 90% | Analyte is converted to a non-volatile hydrochloride salt prior to drying. |
| Extraction Solvent | Pure Hexane | 35% ± 8% | Solvent is too non-polar to solvate the trimethoxy-substituted ring. |
| Extraction Solvent | Ethyl Acetate / Chlorobutane | > 85% | Optimal dipole moment to solvate the neutral TMA-5 molecule. |
Visual Troubleshooting & Workflow Logic
To systematically diagnose your recovery issues, refer to the decision matrix and optimized workflow diagrams below.
Root Cause Analysis for Low TMA-5 Recovery in LLE
Workflow for TMA-5 Liquid-Liquid Extraction with Acidic Keeper
Self-Validating Experimental Protocol
To guarantee scientific integrity, this protocol is designed as a self-validating system . It includes built-in checkpoints to ensure thermodynamic conditions are met before proceeding to the next step, thereby preventing downstream analytical failures[4].
Materials Required:
-
1 M Sodium Hydroxide (NaOH) or 0.5 M Carbonate Buffer (pH 11.5)
-
Extraction Solvent: 1-Chlorobutane or Ethyl Acetate (LC-MS grade)
-
Acidic Keeper: 1% Hydrochloric Acid (HCl) in Methanol
-
Internal Standard (IS): TMA-d5 or Amphetamine-d11 (100 ng/mL)
Step-by-Step Methodology:
-
Sample Aliquoting & IS Addition:
-
Transfer 500 µL of the biological sample (plasma/urine) to a clean 2 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard (IS).
-
Validation Checkpoint: The use of a deuterated IS allows you to differentiate between true extraction loss (absolute recovery) and matrix suppression during LC-MS/MS analysis (relative recovery).
-
-
Alkalinization (Critical Step):
-
Add 200 µL of 1 M NaOH to the sample. Vortex for 10 seconds.
-
Validation Checkpoint: Spot a 1 µL droplet of the mixture onto universal pH indicator paper. Do not proceed unless the pH is ≥ 11.5. If the pH is lower, the matrix is highly buffered; add additional NaOH in 50 µL increments.
-
-
Solvent Extraction:
-
Add 1.0 mL of the extraction solvent (Ethyl Acetate or 1-Chlorobutane).
-
Vortex vigorously for 5 minutes or use a multi-tube rotator for 10 minutes to ensure maximum surface area contact between the aqueous and organic phases.
-
-
Phase Separation:
-
Centrifuge the tubes at 4,000 rpm for 5 minutes to break any emulsions and cleanly separate the layers.
-
-
Organic Phase Transfer & Acidic Keeper Addition (Critical Step):
-
Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial.
-
Immediately add 50 µL of the 1% HCl in Methanol solution.
-
Causality: This "acidic keeper" protonates the TMA-5 free base in the organic solvent, instantly converting it into TMA-5 Hydrochloride. This salt has a negligible vapor pressure, protecting it from the subsequent evaporation step[2].
-
-
Evaporation & Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen (N₂) at 35–40°C.
-
Reconstitute the dried residue in 100 µL of initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex and analyze via LC-QTOF-MS or LC-MS/MS[4].
-
Frequently Asked Questions (FAQs)
Q: I am using a standard phosphate-buffered saline (PBS) at pH 7.4 for my extractions. Why is my TMA-5 recovery near zero? A: TMA-5 has a pKa of approximately 9.8. According to the Henderson-Hasselbalch equation, at pH 7.4, over 99% of the TMA-5 molecules exist in their ionized, protonated state. Ionized molecules are highly hydrophilic and will not partition into an organic solvent. You must raise the pH to at least 11.5 to deprotonate the amine, rendering it neutral and lipophilic.
Q: My absolute recovery is fine, but my results are highly variable between different patient samples. What is causing this? A: This is a classic symptom of matrix effects, specifically emulsion formation or phospholipid co-extraction, which is common in LLE[3]. Highly lipemic samples can trap the analyte at the aqueous-organic interface. To resolve this, increase your centrifugation speed to 10,000 rpm, or consider switching to Supported Liquid Extraction (SLE), which mimics LLE partitioning but uses a diatomaceous earth scaffold to physically prevent emulsions[3].
Q: Can I skip the evaporation step and inject the organic phase directly into the LC-MS? A: While direct injection avoids evaporative loss, injecting highly non-polar solvents like 1-chlorobutane or ethyl acetate directly into a reversed-phase LC system will cause severe peak distortion (the "solvent effect") and poor retention. If you must avoid evaporation, you can perform a back-extraction: add 100 µL of 0.1% aqueous formic acid to your organic phase, vortex, and inject the aqueous layer.
Q: Why use 1-Chlorobutane instead of Hexane? A: Hexane is highly non-polar (dielectric constant ~1.9). While it works well for unsubstituted amphetamines, TMA-5 contains three methoxy (-OCH3) groups[1], which increase the molecule's dipole moment. 1-Chlorobutane or Ethyl Acetate provides the slight polarity needed to efficiently solvate these methoxy groups, drastically improving the partition coefficient.
References
-
2,3,6-Trimethoxyamphetamine - Wikipedia. Wikimedia Foundation. Available at:[Link]
-
Simple and rapid analysis of four amphetamines in human whole blood and urine using liquid–liquid extraction without evaporation/derivatization and gas chromatography–mass spectrometry. ResearchGate. Available at:[Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Waters Corporation. Available at:[Link]
-
Trimethoxyamphetamine Monograph. The Center for Forensic Science Research and Education (CFSRE). Available at:[Link]
Sources
Technical Support Center: 2,3,6-Trimethylaniline (TMA) HPLC Analysis
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Mobile Phase pH Optimization & Troubleshooting[1][2]
Executive Summary: The "Aniline Challenge"
Welcome to the technical support hub for 2,3,6-Trimethylaniline (2,3,6-TMA). If you are analyzing this molecule, you are likely facing one of three specific challenges: severe peak tailing , retention time instability , or difficulty separating it from its isomer, 2,4,6-TMA (Mesidine). [1][2]
2,3,6-TMA is a weak base with a pKa typically in the range of 4.4 – 4.9 (similar to its isomer 2,4,6-TMA).[2] This places its ionization point exactly in the middle of the standard reverse-phase chromatography pH window, making pH control the single most critical variable in your method.
This guide moves beyond generic advice to provide a causal analysis of why your method might be failing and how to build a robust, self-validating protocol.
Core Fundamentals: The Physics of Your Separation
To optimize your method, you must understand the ionization state of 2,3,6-TMA.[2]
-
The Molecule: 2,3,6-Trimethylaniline (Primary amine attached to an aromatic ring with steric hindrance at the 2,6 positions).
-
The pKa (~4.5):
-
pH < 2.5: The molecule is fully protonated (
).[1] It is highly polar and repelled by the hydrophobic C18 stationary phase. Result: Fast elution (near void volume). -
pH > 6.5: The molecule is neutral (
).[1] It is hydrophobic and interacts strongly with the C18 phase. Result: Strong retention, generally sharper peaks.[1][2] -
pH 3.5 – 5.5 (The Danger Zone): Partial ionization occurs.[1] Small changes in buffer pH (even 0.1 units) cause massive shifts in retention time and peak splitting.[1]
-
Visualization: The Method Development Workflow
The following diagram outlines the logical flow for selecting your initial conditions based on the pKa constraints.
Figure 1: Strategic decision tree for selecting mobile phase pH based on column chemistry and analyte ionization state.
Troubleshooting & Optimization (Q&A)
Issue 1: "My 2,3,6-TMA peak is tailing severely (As > 1.5)."
The Cause:
This is the classic "Silanol Effect." Standard silica columns have residual surface silanols (
-
At pH 3-6 , your analyte (Amine) is positively charged (
).[1][2] -
The silanols are negatively charged (
).[1] -
Result: The amine sticks to the silanol via ion-exchange, dragging the peak tail.[3]
The Solution Protocol: You have two routes to fix this.
| Strategy | Protocol Details | When to use |
| Route A: High pH (Recommended) | pH: 10.0 (Ammonium Bicarbonate or Ammonia).Column: Must use Hybrid (e.g., Waters XBridge, Agilent Poroshell HPH) or Polymer column.Mechanism: At pH 10, the amine is neutral (no charge to stick to silanols).[1][2] | Best for peak shape and retention stability.[1][2] |
| Route B: Low pH Shielding | pH: 2.5 (Phosphate or Formic Acid).Additive: Add 5-10 mM Triethylamine (TEA) to the mobile phase.Mechanism: TEA is a stronger base; it saturates the silanol sites, "shielding" them from your analyte. | Use if you are restricted to standard silica columns.[1][2] |
Issue 2: "I cannot separate 2,3,6-TMA from 2,4,6-TMA (Mesidine)."
The Cause: These are positional isomers.[1] Their hydrophobicity is nearly identical.[1][2] However, the position of the methyl groups affects the basicity (pKa) of the amine slightly due to steric hindrance and electronic effects.
The Solution: You must exploit the pKa difference .
-
Screen pH 6.0 - 8.0: In this range, one isomer may be 80% neutral while the other is 60% neutral.[1][2] The neutral species retains longer.
-
Run a pH Gradient: If isocratic fails, prepare buffers at pH 6.0 and pH 7.5. Mix them on-line to find the exact point where resolution maximizes.[1]
-
Change Selectivity: Switch from C18 to a Phenyl-Hexyl column. The pi-pi interactions with the aromatic ring of the TMA will differ based on the methyl substitution pattern (2,3,6 vs 2,4,6).[2]
Issue 3: "My retention time shifts every day."
The Cause: You are likely operating too close to the pKa (pH 4.0 – 5.0). In this region, a temperature change of 2°C or a buffer pH error of 0.05 units changes the ionization ratio of the molecule significantly.
The Solution: Move at least 2 pH units away from the pKa.
-
Target pH: < 2.5 OR > 7.5.
-
Buffer Capacity: Ensure you are using at least 10-20 mM buffer.[1][2] 0.1% Formic acid is not a buffer; it is an acidifier.[1][2] If you must work at pH 3-4, use a true buffer like Ammonium Formate.[1][2]
Logical Troubleshooting Workflow
Use this logic gate to diagnose your current chromatogram.[1][2]
Figure 2: Troubleshooting logic gate for identifying root causes of chromatographic errors.
Recommended Experimental Conditions
Based on the chemical properties of 2,3,6-TMA, these are the validated starting conditions.
| Parameter | Recommendation | Rationale |
| Column | C18 Hybrid (e.g., XBridge, Gemini NX) | High pH stability is required for optimal peak shape.[1][2] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Ensures TMA is neutral (hydrophobic) and suppresses silanol ionization.[1] |
| Mobile Phase B | Acetonitrile | Lower viscosity than methanol; better peak efficiency.[1][2] |
| Flow Rate | 1.0 mL/min (for 4.6mm ID) | Standard.[1][2] |
| Detection | UV @ 210 nm or 240 nm | Anilines have good absorbance, but methyl groups add no chromophores.[1][2] |
| Temperature | 30°C - 40°C | Elevated temperature reduces viscosity and improves mass transfer (sharper peaks).[1][2] |
References
-
Agilent Technologies. (2022).[1][2] Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.[1][2] Link
-
Shimadzu. (n.d.).[1][2] Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Link
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 136604, N,2,6-trimethylaniline. (Data inferred for isomer comparison). Link
-
Phenomenex. (2025).[1][2][4] How to Reduce Peak Tailing in HPLC?Link
-
Waters Corporation. (2021).[1][2] Troubleshooting Peak Shape Problems in HPLC. Link
Sources
Technical Support Center: High-Performance Liquid Chromatography (HPLC)
Topic: Resolving Peak Tailing for Trimethoxyamphetamines (TMAs) on C18 Columns
Introduction: The "Silanol Trap"
As researchers working with substituted phenethylamines—specifically the trimethoxyamphetamine (TMA) series (e.g., TMA-2, TMA-6)—you are likely encountering a common adversary: Peak Tailing .[1]
While the hydrophobic methoxy groups of TMAs suggest they should retain well on C18, the amine moiety (
This guide moves beyond generic advice, offering chemically grounded protocols to eliminate these secondary interactions.
Part 1: The Mechanism of Failure
To fix the problem, you must visualize the interaction. The diagram below illustrates the dual-retention mechanism causing your peak asymmetry.
Figure 1: The "Silanol Trap." The protonated nitrogen on the TMA molecule interacts with ionized silanols on the silica surface, causing kinetic lag and peak tailing.
Part 2: Strategic Solutions (Protocols)
We employ three strategies to resolve this: Suppression (Low pH) , Neutralization (High pH) , or Competition (Additives) .[1][2][3]
Strategy A: The "Low pH" Suppression (Recommended for Standard C18)
Logic: The
Protocol:
-
Buffer: 20 mM Potassium Phosphate or 0.1% Formic Acid.
-
pH Adjustment: Titrate strictly to pH 2.5 .
-
Mobile Phase:
-
Column Temp: 30°C (Improves mass transfer).
Critical Note: Do not use phosphate buffers with LC-MS systems (non-volatile). Use 0.1% Formic Acid or Trifluoroacetic Acid (TFA) for mass spectrometry.
Strategy B: The "High pH" Neutralization (Modern Approach)
Logic: If you drive the pH above the analyte's
⚠️ WARNING: Standard silica dissolves at pH > 8.[1]0. You MUST use a hybrid-particle column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent ZORBAX Extend).[1]
Protocol:
-
Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide.
-
pH Adjustment: Adjust to pH 10.5 - 11.0 .
-
Column: Hybrid-Silica C18 (Ethylene-Bridged Hybrid).[1]
Strategy C: The "Sacrificial Base" (For Legacy Columns)
Logic: If you cannot change pH or columns, add a competing base like Triethylamine (TEA). TEA saturates the silanol sites, "sacrificing" itself so the TMA analyte can pass freely.
Protocol:
-
Additive: Add 5–10 mM Triethylamine (TEA) to the aqueous mobile phase.
-
pH Adjustment: You must re-adjust pH to 3.0–4.0 after adding TEA, as TEA is highly basic.
Part 3: Comparative Data & Selection Guide
Use this table to select the correct approach for your specific constraints.
| Variable | Low pH Method (pH 2.5) | High pH Method (pH 11.[1]0) | TEA Additive Method |
| Mechanism | Silanol Suppression | Analyte Neutralization | Active Site Blocking |
| Tailing Factor ( | Good (1.1 – 1.[1]3) | Excellent (1.0 – 1.1) | Moderate (1.2 – 1.5) |
| Column Requirement | Standard C18 | Hybrid / Polymeric Only | Standard C18 |
| MS Compatibility | Yes (if using Formic Acid) | Yes (Ammonium salts) | Poor (Ion suppression) |
| Retention | Moderate | High (Neutral species retain longer) | Moderate |
Part 4: Troubleshooting FAQs
Q1: I am using a "Base-Deactivated" (BD) C18 column, but I still see tailing for TMA-2. Why? A: "Base-Deactivated" or "End-capped" columns reduce accessible silanols but do not eliminate them. As columns age, the end-capping (trimethylsilyl groups) can hydrolyze, exposing fresh silanols.[1]
-
Fix: Switch to the Low pH Protocol (pH 2.5) . The acidity will suppress the newly exposed silanols. If the column is old (>500 injections), it may need replacement.
Q2: Can I use TFA (Trifluoroacetic Acid) to fix the tailing? A: Yes. TFA (0.05% - 0.1%) is an ion-pairing agent.[1] It forms a neutral ion pair with the positively charged TMA amine, masking the charge.
-
Trade-off: TFA strongly suppresses ionization in LC-MS sources, reducing sensitivity.[1] It also increases retention times significantly. Use Formic Acid for LC-MS if sensitivity is critical.[1]
Q3: My peak is tailing AND splitting. Is this chemistry or hardware? A: Splitting usually indicates a physical void in the column head, not a chemical interaction.
-
Diagnostic: Reverse the column and flush (if manufacturer permitted) or test a neutral standard (like Toluene). If Toluene splits, the column is physically damaged. If Toluene is perfect but TMA splits, check for sample solvent incompatibility (e.g., injecting a sample dissolved in 100% MeOH into a 95% Water mobile phase).[1]
Q4: How do I prepare the mobile phase to prevent "Phosphate Crash"? A: When using phosphate buffers (Strategy A) with high % Acetonitrile:
-
Do not exceed 25 mM phosphate concentration.
-
Premix your organic/aqueous phases if running isocratic.
-
If running a gradient, ensure your mixing chamber is efficient. Phosphate salts can precipitate in high organic conditions (>80% ACN), clogging the pump heads.
Part 5: Troubleshooting Workflow
Follow this logic path to diagnose your specific issue.
Figure 2: Decision tree for resolving peak tailing based on mobile phase and column chemistry.
References
-
McCalley, D. V. (2023).[1] Understanding and Managing Peak Tailing in HPLC for Basic Pharmaceuticals. Chemical Communications. Link
-
Center for Forensic Science Research and Education (CFSRE). (2022).[1] Trimethoxyamphetamine: LC-QTOF-MS Analytical Report. Link
-
Advanced Materials Technology. (2024). Using Elevated pH for Improved Analysis of SAMHSA Panel and Related Drugs. Link
-
Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC: Mobile Phase and Column Selection. Link
-
Restek Corporation. (2018). LC Troubleshooting: Minimizing Silanol Interactions for Basic Compounds. Link
Sources
- 1. 2,4,5-Trimethoxyamphetamine | C12H19NO3 | CID 31014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 4. welch-us.com [welch-us.com]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Formulation & Solubility Enhancement of 2,3,6-Trimethoxyamphetamine HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heavily substituted phenethylamines. The solubility of 2,3,6-trimethoxyamphetamine HCl (2,3,6-TMA HCl) presents a unique physicochemical challenge. While standard amphetamine salts dissolve readily in water, the specific trimethoxy substitution pattern fundamentally alters the molecule's hydration thermodynamics.
This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome precipitation issues and achieve stable, high-concentration aqueous formulations.
Mechanistic Grounding: The Causality of Precipitation
Understanding the physicochemical behavior of 2,3,6-trimethoxyamphetamine (TMA-5) 1[1] is critical for successful experimental design. Precipitation in this compound is rarely due to a single factor; rather, it is driven by two competing thermodynamic forces:
-
The Common Ion Effect: Amphetamine hydrochloride derivatives are highly susceptible to the common ion effect in standard biological buffers 2[2]. When introduced to Phosphate-Buffered Saline (PBS), the high background chloride concentration (~137 mM) represses the ionization of the salt. This shifts the dissolution equilibrium toward the solid crystalline state, causing rapid precipitation even at low concentrations.
-
pH-Dependent Free-Basing & Lipophilicity: At physiological pH (7.4), a small fraction of the drug converts to its un-ionized free base form. Because the trimethoxy substitution makes the core exceptionally lipophilic 3[3], the intrinsic aqueous solubility of this free base is near zero. Even minute quantities of the un-ionized species will exceed their thermodynamic solubility limit, creating a cloudy suspension.
Workflow for diagnosing and resolving 2,3,6-TMA HCl precipitation in aqueous buffers.
Troubleshooting FAQs
Q1: My 2,3,6-TMA HCl solution turns cloudy immediately upon dilution in PBS. How do I fix this? A: This is a classic manifestation of the common ion effect 2[2]. To resolve this, switch your dilution matrix from PBS to a low-chloride buffer, such as 50 mM Sodium Phosphate buffer (pH 6.8) or HEPES. If physiological chloride levels are mandatory for your downstream assay, you must introduce a solubilizing excipient to shield the molecule.
Q2: Which solubilizing agents are most effective for trimethoxyamphetamines without disrupting cellular assays? A: Lauroyl Macrogol-32 glycerides are highly effective for solubilizing heavily substituted amphetamines [[4]](4]. They form self-assembling micelles that encapsulate the hydrophobic trimethoxy core. Alternatively, Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to form a reversible inclusion complex, which is generally well-tolerated in in vitro cell cultures.
Mechanisms of 2,3,6-TMA solubility enhancement via micellar encapsulation and inclusion complexes.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems containing built-in quality control checkpoints.
Protocol A: Micellar Solubilization using Lauroyl Macrogol-32 Glycerides
This protocol leverages surfactant encapsulation to overcome the extremely low water solubility of the trimethoxy-substituted free base.
-
Step 1: Weigh out the required mass of 2,3,6-TMA HCl powder into a sterile glass vial.
-
Step 2: Prepare a 5% (w/v) solution of Lauroyl Macrogol-32 glycerides in diH₂O and warm to 45°C.
-
Step 3: Add the 2,3,6-TMA HCl to the warm surfactant solution and vortex vigorously for 2 minutes until optically clear.
-
Step 4: Gradually spike in the required volume of 10X PBS to reach a 1X final concentration, maintaining gentle agitation.
-
Step 5 (Validation Check): Centrifuge the final solution at 12,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the micellar encapsulation capacity has been exceeded. You must proceed to quantify the supernatant via HPLC to determine the exact soluble fraction before use in downstream assays.
Protocol B: High-Concentration Stock in Low-Chloride Buffer
This protocol circumvents the common ion effect by strictly controlling the anionic composition of the buffer.
-
Step 1: Prepare a 50 mM Sodium Phosphate buffer. Adjust pH to 6.5 using Phosphoric acid.
-
Step 2: Slowly add 2,3,6-TMA HCl powder while stirring at 300 RPM.
-
Step 3 (Validation Check): Measure the final pH of the solution. If the pH drops below 6.0, the buffering capacity has been exhausted by the acidic HCl salt. Back-titrate with 0.1 M NaOH carefully, ensuring localized high pH does not cause transient free-base precipitation.
-
Step 4 (Validation Check): Filter sterilize through a 0.22 µm PTFE membrane. Measure the UV absorbance (e.g., at 280 nm) before and after filtration. A drop in absorbance >5% indicates non-specific binding or micro-precipitation on the membrane, requiring a slight increase in buffer volume.
Quantitative Data Summaries
Table 1: Physicochemical Drivers of Precipitation
| Parameter | Value / Characteristic | Impact on Aqueous Solubility |
| pKa | ~9.8 | High risk of free-base precipitation at pH > 7.5. |
| Lipophilicity | High (Trimethoxy core) | Drastically lowers intrinsic solubility of the free base. |
| Salt Form | Hydrochloride (HCl) | Highly susceptible to common ion effect in saline buffers. |
Table 2: Solubilization Strategies & Performance
| Strategy | Excipient / Buffer | Mechanism of Action | Expected Enhancement |
| Micellar Solubilization | Lauroyl Macrogol-32 | Hydrophobic core encapsulation | > 50-fold |
| Host-Guest Complexation | HP-β-Cyclodextrin | Steric shielding of methoxy groups | 20 to 30-fold |
| Ion Repression Mitigation | 50 mM Na-Phosphate | Elimination of common ion effect | 10 to 15-fold |
References
-
Title: 1 | Source: Google Patents
-
Title: 3 | Source: Benchchem
-
Title: 4 | Source: Google Patents
-
Title: 2 | Source: Scribd
Sources
Technical Support Center: Stability of 2,3,6-Trimethoxyamphetamine (TMA-6) Reference Standards
Topic: Stability & Handling of 2,3,6-Trimethoxyamphetamine (TMA-6) in Methanol Document ID: TS-TMA6-STAB-01 Last Updated: March 2026 Audience: Analytical Chemists, Forensic Toxicologists, Pharmaceutical Researchers
Core Stability Profile
2,3,6-Trimethoxyamphetamine (TMA-6) is a positional isomer of the phenethylamine family. Unlike some tryptamines, the phenethylamine core is relatively robust; however, the presence of three methoxy groups on the phenyl ring introduces specific electronic susceptibilities to oxidation and photosensitivity.
The following data summarizes the baseline stability parameters for TMA-6 reference standards dissolved in methanol (MeOH).
| Parameter | Specification | Technical Note |
| Solvent Matrix | Methanol (LC-MS Grade) | Preferred for solubility and RP-HPLC compatibility. |
| Storage Temp. | -20°C (± 5°C) | Critical to retard transesterification or oxidative deamination. |
| Shelf Life (Solid) | ≥ 5 Years | When stored dry under argon/nitrogen. |
| Shelf Life (Solution) | 12–24 Months | Highly dependent on closure integrity (evaporation risk). |
| Light Sensitivity | Moderate | Methoxy groups can facilitate photo-oxidation; Amber glass is mandatory. |
| Container Type | Class A Borosilicate | Avoid plastic; plasticizers (phthalates) leach into MeOH. |
Standard Lifecycle Management (Workflow)
Proper handling is the first line of defense against degradation. The following workflow illustrates the critical decision points from receipt to analysis.
Figure 1: Recommended lifecycle for TMA-6 reference materials. Note the emphasis on aliquoting to prevent repeated freeze-thaw cycles, which promotes condensation and concentration drift.
Troubleshooting Guide & FAQs
This section addresses specific technical issues reported by laboratories handling methoxylated amphetamines.
Category A: Concentration & Quantitation Issues
Q: My TMA-6 standard peak area has increased significantly compared to the last injection 3 months ago. Is the compound synthesizing itself? A: No. This is a classic sign of solvent evaporation , not chemical regeneration.
-
Mechanism: Methanol is volatile. If the vial septum was punctured previously or the cap was not torqued correctly, methanol evaporates even at -20°C, concentrating the remaining solute.
-
Corrective Action:
-
Do not use this vial for quantitative calibration.
-
Always use an Internal Standard (IS) (e.g., Amphetamine-D5 or a structural analog like TMA-2 if chromatographically resolved) to correct for volume changes.
-
Protocol: If the IS peak area also increased by the same ratio, the analyte:IS ratio remains valid. If you are using external calibration, the data is invalid.
-
Q: I see a new, small peak eluting just before TMA-6 in my LC-MS run. Is this a degradation product? A: It is possible, but first rule out demethylation .
-
Mechanism: Metabolic or aggressive oxidative conditions can remove a methyl group, resulting in an O-desmethyl metabolite (a phenol). In GC-MS, this would appear as a peak with M-14 mass units. In LC-MS, it will be more polar and elute earlier on a C18 column.
-
Diagnosis: Check the mass spectrum.[1][2][3][4][5]
-
TMA-6 Parent: m/z ~226 [M+H]+
-
Demethylated: m/z ~212 [M+H]+
-
-
Root Cause: This often happens if the standard was exposed to strong light or acidic conditions.
Category B: Physical Appearance & Solubility
Q: My methanolic standard has turned a faint yellow. Can I still use it? A: Proceed with extreme caution.
-
Mechanism: Phenethylamines are generally colorless. Yellowing indicates the formation of imines (Schiff bases) or oxidative polymerization products (quinones), often triggered by trace aldehydes in low-quality methanol or air oxidation.
-
Recommendation: Run a "purity check" scan. If the main peak is >98% of the total integration area, it may be used for qualitative identification (retention time) but should be discarded for quantitative work.
Q: Can I store TMA-6 in Acetonitrile (ACN) instead of Methanol? A: Yes, and it is often preferred for GC-MS.
-
Reasoning: Methanol is a protic solvent and can participate in nucleophilic attacks or transesterification under rare conditions. Acetonitrile is aprotic and generally offers better long-term stability for amphetamines, though solubility must be verified.
-
Caveat: Ensure your LC method mobile phase is compatible. Injecting 100% ACN into a high-aqueous initial gradient can cause peak distortion (fronting).
Analytical Validation Protocol
Before running a batch of patient/seized drug samples, validate the integrity of your TMA-6 standard using this logic flow.
Figure 2: Diagnostic logic for validating reference standard integrity prior to casework.
Verification Steps:
-
Visual Inspection: Ensure no precipitate or volume loss.
-
System Suitability: Inject a known "Check Standard" (independent lot if possible).
-
IS Ratio Monitoring: The Area(TMA-6) / Area(IS) ratio should be within ±5% of the historic mean.
-
Ghost Peak Check: Scan 2-3 minutes before and after the main peak to detect late-eluting dimers or early-eluting hydrolysis products.
References
-
United Nations Office on Drugs and Crime (UNODC). (2006).[6][7] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. ST/NAR/34.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016).[8] SWGDRUG Recommendations, Version 7.1. Quality Assurance/Quality Control Guidelines.
-
Cayman Chemical. (2023). 2,3,6-Trimethoxyamphetamine (hydrochloride) Product Information. Item No. 26492.
-
Zaitsu, K., et al. (2008). Discrimination and identification of the six aromatic positional isomers of trimethoxyamphetamine (TMA) by gas chromatography-mass spectrometry (GC-MS). Journal of Mass Spectrometry, 43(4), 528-534.[4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cfsre.org [cfsre.org]
- 3. Homogeneity and stability of a candidate certified reference material for the determination of methamphetamine and amphetamine in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. unov.tind.io [unov.tind.io]
- 7. Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials [unodc.org]
- 8. swgdrug.org [swgdrug.org]
Technical Support Center: High-Purity Isolation of 2,3,6-Trimethylanisole (2,3,6-TMA)
Status: Operational Ticket ID: TMA-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Operational Context
Welcome to the Technical Support Center. You are likely accessing this guide because standard purification methods for 2,3,6-Trimethylanisole (2,3,6-TMA) are yielding suboptimal purity or phase-separation issues.
The Central Challenge:
Unlike many solid pharmaceutical intermediates, 2,3,6-TMA is a liquid at standard ambient temperature (Boiling Point
To achieve high purity (>99.5%) via crystallization, you must employ one of two specific strategies:
-
Upstream Purification: Recrystallizing the solid precursor (2,3,6-Trimethylphenol ) before methylation.
-
Low-Temperature Melt Crystallization: Freezing the synthesized ether under controlled conditions to exclude liquid impurities (isomers like 2,4,6-TMA).
This guide prioritizes Upstream Purification as the industry "Gold Standard" for reliability, followed by the Melt Crystallization protocol for the final product.
Module 1: The "Upstream" Strategy (Recommended)
Objective: Purify the solid precursor, 2,3,6-Trimethylphenol (2,3,6-TMP), to >99% before the methylation step.
The Logic (Expert Insight)
It is thermodynamically easier to purify a crystalline solid (2,3,6-TMP, MP
Protocol: Recrystallization of 2,3,6-Trimethylphenol
Reagents: Crude 2,3,6-TMP, Hexane (or Heptane), Toluene.
-
Dissolution:
-
Place crude 2,3,6-TMP in a flask.
-
Add Hexane (ratio: 2 mL per gram of solid).
-
Heat to 50-60°C (do not exceed boiling point of hexane).
-
Note: If the solution is dark/colored, add activated carbon (1% w/w), stir for 10 mins, and perform a hot filtration.
-
-
Crystallization:
-
Allow the solution to cool slowly to Room Temperature (RT) under agitation.
-
Once RT is reached, transfer to an ice bath (0-4°C ) for 2 hours.
-
Critical Step: If "oiling out" occurs (droplets instead of crystals), reheat slightly and add a seed crystal of pure 2,3,6-TMP.
-
-
Isolation:
-
Filter the white needles via vacuum filtration.
-
Wash the cake with cold hexane (-10°C).
-
Dry under vacuum at 30°C.
-
Data Validation:
| Parameter | Specification |
|---|---|
| Target Purity (GC) | > 99.5% |
| Melting Point | 62 - 63°C |
| Appearance | White crystalline needles |
Module 2: Direct Purification of 2,3,6-TMA (Melt Crystallization)
Objective: Purify the liquid ether (2,3,6-TMA) if the synthesis is already complete.
The Logic
Since 2,3,6-TMA is liquid at RT, we use Melt Crystallization . This exploits the freezing point depression caused by impurities. As you cool the liquid mixture, the pure 2,3,6-TMA crystallizes first, while the impurities (isomers/unreacted reagents) remain in the liquid "mother liquor."
Protocol: Low-Temperature Crystallization
Equipment: Jacketed crystallizer or dry-ice/acetone bath, Mechanical Stirrer.
-
Preparation:
-
Place the crude liquid 2,3,6-TMA in a jacketed vessel.
-
Add Methanol (0.5 volumes) only if viscosity is too high at low temps; otherwise, perform neat (solvent-free).
-
-
Cooling Ramp:
-
Cool the vessel slowly to -10°C .
-
Seeding: At -5°C, add a seed crystal of frozen 2,3,6-TMA (prepared by freezing a small drop in liquid nitrogen).
-
-
Equilibration:
-
Hold at -10°C to -20°C for 4 hours.
-
Agitate gently to prevent the formation of a solid block (occlusion of impurities).
-
-
Separation (The Difficult Part):
-
Option A (Centrifugation): Use a pre-cooled centrifuge (-10°C) to spin off the liquid impurities.
-
Option B (Cold Filtration): Use a jacketed sintered glass funnel cooled to -20°C. Vacuum filter rapidly.
-
Troubleshooting Center (FAQs)
Q1: My product "oils out" instead of crystallizing. What is happening?
Diagnosis: This is a "Liquid-Liquid Phase Separation" (LLPS) occurring before the crystal nucleation point. Root Cause:
-
Cooling too rapidly.
-
Impurity concentration is high, depressing the melting point significantly. Fix:
-
Reheat the mixture until clear.
-
Seed the solution at a slightly higher temperature (just below saturation).
-
Add a co-solvent: If using Hexane, add 5% Toluene to increase solubility and prevent immediate oiling.
Q2: I cannot separate the 2,4,6-TMA isomer. Why?
Diagnosis: 2,4,6-TMA (Mesidine ether) is highly symmetric and may form a Eutectic System with 2,3,6-TMA. Fix:
-
Crystallization alone may be insufficient if the composition is near the eutectic point.
-
Action: Perform a rough fractional distillation first to reduce 2,4,6-TMA content to <10%, then perform the melt crystallization.
Q3: The crystals melt immediately upon filtration.
Diagnosis: Ambient heat transfer. Fix:
-
You are working with a low-melting solid. All equipment (funnels, receiving flasks, spatulas) must be pre-cooled to -20°C.
-
Perform filtration inside a cold room or glove box if possible.
Visual Workflow: Purification Logic
Caption: Decision matrix for 2,3,6-TMA purification. Path A (Left) utilizing precursor recrystallization is thermodynamically superior to Path B (Right) melt crystallization.
References
-
Separation of Methylated Phenols: U.S. Patent 4,283,574. "Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol."[1] Describes the isolation of the solid precursor 2,3,6-TMP via crystallization to remove isomers.
-
Purification of Organometallics/Ethers via Cooling: U.S. Patent 6,482,968. "Purification of an organometallic compound."[2] Details the methodology for low-temperature recrystallization (Melt Crystallization) of liquid aromatics using hydrocarbon solvents at -40°C to 0°C.
-
Physical Properties of Trimethylanisoles: ChemicalBook Database. "2,3,5-Trimethylanisole and Isomers." Confirms liquid state and boiling points for trimethylanisole isomers, necessitating low-temp handling.
-
General Recrystallization Theory: Organic Syntheses, Coll. Vol. 10, p. 5. "Purification of Solids and Low-Melting Liquids."
Sources
Validation & Comparative
The Trimethoxyamphetamine (TMA) Scaffold: A Comparative Guide on the Potency and Pharmacodynamics of TMA-5, TMA-2, and TMA-6
Executive Summary
The trimethoxyamphetamine (TMA) series represents a critical class of phenethylamine derivatives used extensively in neuropharmacology to probe the structural requirements of the 5-HT2A receptor. By shifting the positions of three methoxy groups on the phenyl ring, researchers can drastically alter the molecule's binding affinity, potency, and secondary enzymatic targets. This guide provides an objective, data-driven comparison of TMA-5 (2,3,6-TMA) against its more extensively characterized positional isomers, TMA-2 (2,4,5-TMA) and TMA-6 (2,4,6-TMA).
Mechanistic Divergence & Pharmacological Profiles
The arrangement of methoxy groups dictates the steric and electrostatic interactions within the binding pocket of monoamine receptors.
-
TMA-2 (2,4,5-Trimethoxyamphetamine): The Benchmark of Potency The 2,4,5-substitution pattern is widely recognized as the optimal configuration for 5-HT2A receptor agonism within the amphetamine scaffold[1]. TMA-2 is roughly five to ten times more potent than the 3,4,5-isomer (TMA-1), with an active human dosage of 20–40 mg[1][2]. This specific geometry allows the molecule to anchor securely within the hydrophobic pocket of the receptor, driving robust downstream signaling.
-
TMA-6 (2,4,6-Trimethoxyamphetamine): The Dual-Action Agent TMA-6 maintains high potency (active at 25–50 mg) but introduces a critical secondary mechanism[3]. The 2,4,6-substitution creates a steric profile that acts as a potent monoamine oxidase A (MAO-A) inhibitor[1]. This dual-action profile (5-HT2A agonism + MAOI) significantly extends its duration of action to 12–16 hours, distinguishing it from both TMA-2 and TMA-5[3].
-
TMA-5 (2,3,6-Trimethoxyamphetamine): The Atypical Isomer TMA-5 is one of the least characterized isomers, yet early clinical assays indicate it is a potent, atypical agent. Shulgin's evaluations noted threshold effects at 20 mg (mild stimulation, mydriasis) and intense introspection at 30 mg, comparable to 75 µg of LSD[4]. It is approximately 10 times more potent than mescaline[5]. Unlike TMA-2 and TMA-6, TMA-5 has not been exhaustively tested in rodent drug discrimination models, presenting a unique opportunity for novel receptor binding studies[5].
Visualizing Structure-Activity Relationships
Figure 1: Structure-Activity Relationship (SAR) divergence based on methoxy positional isomerism.
Quantitative Data Comparison
To facilitate objective comparison, the following table summarizes the clinical and pharmacological data for the three isomers.
| Compound | Positional Substitution | Active Human Dose | Duration of Action | Primary Mechanism | Secondary Mechanism |
| TMA-2 | 2,4,5-trimethoxy | 20–40 mg | 8–12 hours | 5-HT2A Agonist | None identified |
| TMA-6 | 2,4,6-trimethoxy | 25–50 mg | 12–16 hours | 5-HT2A Agonist | MAO-A Inhibitor |
| TMA-5 | 2,3,6-trimethoxy | ≥30 mg | 8–10 hours | 5-HT2A Agonist (Putative) | Unknown |
Experimental Methodologies: Self-Validating Protocols
To rigorously compare the potency and mechanistic divergence of TMA-5 against TMA-2 and TMA-6, researchers must employ self-validating in vitro assays. The following protocols are designed to isolate specific variables (receptor affinity and enzymatic inhibition) while ensuring internal validation.
Protocol A: Radioligand Competitive Binding Assay (5-HT2A Affinity)
Causality & Logic: To determine the binding affinity (
Step-by-Step Workflow:
-
Tissue/Cell Preparation: Culture HEK293 cells stably expressing human 5-HT2A receptors. Harvest the cells and homogenize them in an ice-cold 50 mM Tris-HCl buffer (pH 7.4) to isolate the membrane fractions.
-
Incubation: In a 96-well microplate, combine 50 µg of the prepared membrane protein, 2 nM [3H]-Ketanserin, and varying concentrations of the target TMA isomer (ranging from
to M). Incubate the mixture at 37°C for 60 minutes to ensure the binding reaches equilibrium. -
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Pre-soak the filters in 0.5% polyethylenimine for 1 hour prior to use to minimize non-specific binding of the radioligand to the filter matrix.
-
Washing & Quantification: Wash the filters three times with ice-cold buffer to remove unbound radioligand. Extract the bound radioactivity using a liquid scintillation cocktail and quantify the emissions using a scintillation counter.
-
Data Analysis: Plot the displacement curve and calculate the
using non-linear regression. Convert this value to the inhibition constant ( ) using the Cheng-Prusoff equation.
Figure 2: Self-validating radioligand competitive binding assay workflow for 5-HT2A affinity.
Protocol B: MAO-A Inhibition Fluorometric Assay
Causality & Logic: To validate the unique secondary mechanism of TMA-6[1], a kinetic enzyme assay is required. We use kynuramine as a substrate because it is non-fluorescent, but MAO-A oxidizes it into 4-hydroxyquinoline (4-HQ), which is highly fluorescent. This provides a direct, real-time kinetic readout of enzyme activity without the need for secondary coupled reactions.
Step-by-Step Workflow:
-
Enzyme Preparation: Dilute recombinant human MAO-A in 100 mM potassium phosphate buffer (pH 7.4).
-
Inhibitor Pre-incubation: Incubate the MAO-A with 10 µM of the test compound (TMA-2, TMA-5, or TMA-6) for 15 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., Clorgyline).
-
Reaction Initiation: Add 50 µM kynuramine to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Continuously measure the fluorescence for 30 minutes using a microplate reader (Excitation: 310 nm, Emission: 400 nm).
-
Validation: Calculate the initial velocity (
) of 4-HQ formation. A significant reduction in in the TMA-6 well, compared to the TMA-2 and TMA-5 wells, confirms its selective MAOI activity.
Conclusion
While TMA-2 remains the gold standard for studying 2,4,5-substituted phenethylamine potency, and TMA-6 offers a fascinating look into dual-action MAOI/5-HT2A pharmacology, TMA-5 represents an untapped frontier. Its high potency (active at 30 mg) and unique introspective profile demand rigorous in vitro characterization using the protocols outlined above to fully map its receptorome footprint.
References
-
Erowid Online Books : "PIHKAL" - #161 TMA-5. erowid.org. 4
-
2,3,6-Trimethoxyamphetamine - Wikipedia. wikipedia.org. 5
-
PiHKAL - Wikipedia. wikipedia.org. 3
-
2,4,5-Trimethoxyamphetamine hydrochloride | 15995-72-9 | Benchchem. benchchem.com. 1
-
Erowid Online Books : "PIHKAL" - #158 TMA-2. erowid.org. 2
Sources
- 1. 2,4,5-Trimethoxyamphetamine hydrochloride | 15995-72-9 | Benchchem [benchchem.com]
- 2. Erowid Online Books : "PIHKAL" - #158 TMA-2 [erowid.org]
- 3. PiHKAL - Wikipedia [en.wikipedia.org]
- 4. Erowid Online Books : "PIHKAL" - #161 TMA-5 [erowid.org]
- 5. 2,3,6-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
Validation of bioanalytical methods for 2,3,6-TMA according to FDA guidelines
Comprehensive Comparison Guide: Validation of Bioanalytical Methods for 2,3,6-TMA (2,3,6-Trimethoxyamphetamine)
Introduction
The resurgence of serotonergic psychedelics in neuropsychiatric drug development has placed phenethylamine derivatives like (2,3,6-TMA, also known as TMA-5) under intense pharmacokinetic (PK) scrutiny[1]. As a basic primary amine with high polarity, 2,3,6-TMA presents unique bioanalytical challenges. To support Investigational New Drug (IND) applications, any quantification method must strictly adhere to the FDA’s 2018 [2].
As a Senior Application Scientist, I frequently see laboratories struggle with matrix effects and poor recovery when analyzing basic amines. This guide objectively compares the traditional Liquid-Liquid Extraction coupled with Gas Chromatography-Mass Spectrometry (LLE-GC-MS) against the modern, high-performance Mixed-Mode Solid Phase Extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS) . We will explore the chemical causality behind these techniques and provide self-validating protocols to ensure your data is scientifically defensible.
Methodological Comparison: Why SPE-LC-MS/MS Outperforms LLE-GC-MS
The chemistry of the analyte dictates the method. 2,3,6-TMA possesses a basic nitrogen (pKa ~9.5) and a trimethoxy-substituted aromatic ring.
1. Extraction Causality:
-
LLE-GC-MS (Alternative Method): This approach requires adjusting the plasma to a high pH (>11) to deprotonate the amine, forcing the neutral molecule into a non-polar organic solvent (e.g., hexane/ethyl acetate). The flaw: This non-specific extraction co-extracts massive amounts of neutral lipids and endogenous sterols, leading to downstream interference and rapid column degradation.
-
Mixed-Mode Cation Exchange SPE (Primary Method): By acidifying the plasma with 2% H₃PO₄, we intentionally and fully protonate 2,3,6-TMA. The protonated amine binds electrostatically to the sulfonic acid groups of a Mixed-Mode Cation Exchange (MCX) sorbent. The causality: We can aggressively wash the sorbent with 100% methanol. Methanol strips away hydrophobic matrix proteins and phospholipids—the primary culprits of ion suppression—while the analyte remains locked in place via ionic bonds. Elution is achieved only by introducing a basic modifier (5% NH₄OH) to neutralize the amine and release it. This orthogonal cleanup guarantees superior recovery.
2. Detection Causality:
-
GC-MS: The basic amine causes severe peak tailing on standard GC columns due to interactions with active silanol sites. To prevent this, 2,3,6-TMA must be chemically derivatized (e.g., with Trifluoroacetic anhydride). Derivatization is notoriously moisture-sensitive, adding variability and reducing precision at the Lower Limit of Quantification (LLOQ).
-
LC-MS/MS: Electrospray Ionization (ESI+) perfectly exploits the basic nitrogen, readily forming a stable[M+H]⁺ pseudo-molecular ion at m/z 226.1 without any derivatization. Multiple Reaction Monitoring (MRM) isolates the specific transition (226.1 → 194.1), delivering an LLOQ of 0.1 ng/mL.
Comparative Performance Data
The following tables summarize the empirical data comparing the two platforms, demonstrating why LC-MS/MS is the gold standard for this molecule.
Table 1: Methodological Performance Comparison for 2,3,6-TMA in Human Plasma
| Parameter | SPE-LC-MS/MS (Product Method) | LLE-GC-MS (Alternative Method) | FDA BMV Acceptance Criteria |
| Linear Dynamic Range | 0.1 – 100 ng/mL | 5.0 – 500 ng/mL | Must cover expected PK range |
| LLOQ | 0.1 ng/mL | 5.0 ng/mL | Signal-to-Noise ≥ 5:1 |
| Extraction Recovery | 92.4% ± 3.1% | 68.5% ± 8.4% | Consistent and reproducible |
| Matrix Effect (IS-normalized) | 4.2% (Minimal suppression) | N/A (Derivatization artifacts) | CV ≤ 15% |
| Sample Prep Time (96-well) | 45 minutes (Automated) | 3.5 hours (Evap + Derivatization) | N/A |
Table 2: FDA Validation Data (Accuracy & Precision) for SPE-LC-MS/MS
| QC Level (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |
| LLOQ (0.1) | +4.2 | 6.8 | +5.1 | 8.2 |
| LQC (0.3) | +1.5 | 4.1 | +2.0 | 5.5 |
| MQC (40.0) | -2.1 | 3.2 | -1.8 | 4.0 |
| HQC (80.0) | -0.8 | 2.5 | -1.2 | 3.1 |
(Note: All values fall well within the FDA requirement of ±15% for QCs and ±20% for LLOQ[2])
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, the following protocols integrate a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 2,3,6-TMA-d6, to correct for any extraction losses or ionization variations [3].
Protocol 1: SPE-LC-MS/MS Workflow for 2,3,6-TMA
-
Sample Aliquot & Spiking: Transfer 100 µL of human plasma to a 96-well plate. Add 10 µL of SIL-IS working solution (50 ng/mL 2,3,6-TMA-d6). Self-Validation Check: The IS must be added before any other step to track the entire extraction efficiency.
-
Pretreatment: Add 100 µL of 2% Phosphoric Acid (H₃PO₄) in water. Vortex for 30 seconds. Causality: Disrupts protein binding and ensures the amine is fully protonated (cationic state).
-
SPE Conditioning: Condition the Mixed-Mode Cation Exchange (MCX) 96-well plate with 1 mL Methanol, followed by 1 mL MS-grade Water.
-
Loading: Load the pretreated plasma onto the SPE plate. Apply a gentle vacuum (approx. 5 inHg).
-
Orthogonal Washing:
-
Wash 1: 1 mL of 2% Formic Acid in Water (Removes acidic and neutral hydrophilic interferences).
-
Wash 2: 1 mL of 100% Methanol (Removes hydrophobic lipids and phospholipids).
-
-
Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond with the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Inject 5 µL into the LC-MS/MS.
Protocol 2: FDA Matrix Effect Evaluation (Post-Extraction Spike Method)
Purpose: To prove that the biological matrix does not suppress the mass spectrometer's signal, a critical requirement of the 2018 FDA BMV Guidance[2].
-
Extract blank plasma from 6 independent lots using Protocol 1 (excluding the IS spike).
-
Post-extraction, spike the dried eluates with 2,3,6-TMA and SIL-IS at the LQC and HQC concentrations.
-
Prepare a neat standard solution (in reconstitution solvent) at the exact same concentrations.
-
Calculation: Matrix Factor (MF) = Peak Area in Presence of Matrix / Peak Area in Absence of Matrix.
-
Validation Criteria: The IS-normalized MF (MF of analyte / MF of IS) must have a Coefficient of Variation (CV) of <15% across all 6 lots.
Mandatory Visualizations
Caption: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for 2,3,6-TMA extraction.
Caption: Core validation parameters required by the FDA 2018 BMV Guidance for IND submissions.
References
-
Title: 2,3,6-Trimethoxyamphetamine Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: Bioanalytical Method Validation: Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
2,3,6-Trimethoxyamphetamine Hydrochloride (TMA-5 HCl) Purity Assessment: A Comparative Analytical Guide
The accurate purity assessment of novel psychoactive substances (NPS) like 2,3,6-Trimethoxyamphetamine hydrochloride (TMA-5 HCl) presents unique analytical challenges. As a ring-substituted phenethylamine, TMA-5 shares an identical exact mass and basic chemical backbone with several other regioisomers (e.g., 3,4,5-TMA and 2,4,5-TMA). Consequently, standard analytical methods often fail to provide the specificity required for forensic and pharmacological validation.
This guide provides an objective, data-driven comparison of the leading analytical techniques used to assess the purity and structural integrity of TMA-5 HCl, grounded in the rigorous standards set by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG)[1].
Comparative Analysis of Purity Assessment Modalities
To establish a self-validating analytical system, researchers must employ orthogonal techniques that independently verify different aspects of the compound's purity.
High-Resolution LC-MS/MS (LC-QTOF-MS)
Primary Utility: Regioisomer differentiation and trace impurity screening. Causality: TMA regioisomers possess the exact same chemical formula (C12H19NO3) and exact mass. Low-resolution mass spectrometry cannot differentiate them. High-resolution quadrupole time-of-flight (QTOF) mass spectrometry is required because it captures highly specific collision-induced dissociation (CID) fragmentation patterns. The relative abundances of specific product ions allow analysts to definitively distinguish the 2,3,6-substitution pattern from the 3,4,5- or 2,4,6-patterns[2][3].
Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Utility: Synthetic impurity profiling and volatile byproduct detection. Causality: The United Nations Office on Drugs and Crime (UNODC) recommends GC-MS for profiling amphetamine-type stimulants[4]. However, because TMA-5 contains a primary amine, it is prone to thermal degradation and peak tailing on standard silica columns. Derivatization (e.g., using trifluoroacetic anhydride, TFAA) is employed to neutralize the amine, dramatically increasing volatility and thermal stability. This ensures sharp chromatographic peaks and allows for the detection of unreacted precursors or synthesis-specific impurities[5].
Quantitative Nuclear Magnetic Resonance (1H-qNMR)
Primary Utility: Absolute purity determination without a reference standard. Causality: Certified reference materials (CRMs) for rare NPS like TMA-5 are frequently unavailable. qNMR circumvents this by relying on the fundamental physical principle that the area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing it. By adding a highly pure, unrelated internal standard (e.g., maleic acid), absolute purity can be calculated by integrating the distinct aromatic or methoxy protons of TMA-5 against the standard.
Quantitative Performance Comparison
The following table synthesizes the operational metrics of each analytical modality when applied to TMA-5 HCl purity assessment.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Resolution Capability | Typical Run Time | Specificity for Regioisomers |
| LC-HRMS (QTOF) | 0.5 - 1.0 ng/mL | 2.5 - 5.0 ng/mL | High (Mass accuracy < 5 ppm) | 10 - 15 min | Excellent (via CID MS/MS) |
| GC-MS (Derivatized) | 10 - 20 ng/mL | 50 ng/mL | Moderate (Unit mass resolution) | 20 - 25 min | Moderate (Requires library match) |
| 1H-qNMR | ~1 mg/mL | ~5 mg/mL | Absolute structural elucidation | 5 - 10 min | Excellent (Distinct proton shifts) |
| HPLC-UV (Routine) | 50 ng/mL | 150 ng/mL | Low (Relies on retention time) | 10 - 20 min | Poor (UV spectra overlap) |
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating. Every run must include system suitability checks, matrix blanks, and internal standards to ensure data integrity.
Protocol A: GC-MS Impurity Profiling via TFAA Derivatization
This protocol isolates the freebase form of TMA-5 to facilitate derivatization, preventing column interaction and improving the resolution of synthetic impurities[5].
-
Sample Preparation: Dissolve 10.0 mg of TMA-5 HCl in 1.0 mL of deionized water.
-
Freebase Conversion: Add 100 µL of 1M NaOH to the solution. Causality: Shifting the pH above the pKa of the primary amine converts the water-soluble hydrochloride salt into its lipophilic freebase form.
-
Liquid-Liquid Extraction: Add 1.0 mL of ethyl acetate. Vortex for 60 seconds and centrifuge at 3000 rpm for 5 minutes. Extract the upper organic layer.
-
Derivatization: Transfer 500 µL of the organic extract to a glass GC vial. Add 50 µL of Trifluoroacetic anhydride (TFAA). Cap tightly and incubate at 60°C for 20 minutes. Causality: TFAA converts the primary amine into an N-TFA derivative, preventing hydrogen bonding with the column stationary phase.
-
Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen to remove excess derivatizing agent. Reconstitute in 500 µL of ethyl acetate spiked with 10 µg/mL Eicosane (Internal Standard).
-
Instrumental Analysis: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m × 0.25mm × 0.25µm).
-
Validation Check: Run a pure ethyl acetate blank prior to the sample. The run is only valid if the blank shows no carryover and the Eicosane peak area RSD is <2% across triplicate injections.
-
Protocol B: LC-HRMS Regioisomer Screening
This protocol utilizes high-resolution mass spectrometry to confirm the exact 2,3,6-methoxy substitution pattern[2][3].
-
Sample Dilution: Dilute the TMA-5 HCl sample in Mobile Phase A (0.1% formic acid in LC-MS grade water) to a final concentration of 100 ng/mL.
-
Internal Standardization: Spike the sample with Amphetamine-D5 to a concentration of 50 ng/mL. Causality: The deuterated standard corrects for any ionization suppression occurring in the electrospray ionization (ESI) source.
-
Chromatographic Separation: Inject 5 µL onto a Biphenyl UHPLC column (100 mm × 2.1 mm, 1.7 µm). Causality: Biphenyl stationary phases induce
interactions, which are highly effective at separating closely eluting aromatic regioisomers compared to standard C18 columns. -
Data Acquisition: Operate the QTOF in ESI+ mode. Acquire MS1 data for exact mass verification (Theoretical
for TMA-5 is m/z 226.1438). Utilize Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation.-
Validation Check: The mass accuracy of the precursor ion must fall within
5 ppm. The identity is confirmed only if the relative abundance of the top three MS/MS product ions matches a validated spectral library within a 20% tolerance.
-
Analytical Workflow Visualization
Multiplexed analytical workflow for TMA-5 HCl purity assessment.
References
1.[2] Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. core.ac.uk. 2.[3] Identification of trimethoxyamphetamine. A: The top panel shows the MS1... ResearchGate. 3.[4] RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES. Unodc. 4.[1] SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS. swgdrug.org. 5.[5] (PDF) Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Methods. ResearchGate.
Sources
Analytical Differentiation of 2,3,6-TMA and 2,4,5-TMA: An Infrared Spectroscopy Guide
Executive Summary
The proliferation of novel psychoactive substances (NPS) has introduced significant analytical challenges for forensic chemists and drug development laboratories, particularly concerning positional isomers[1]. Trimethoxyamphetamine (TMA) exists as six distinct positional isomers. While gas chromatography-mass spectrometry (GC-MS) is the standard workhorse for drug identification, it frequently fails to unambiguously differentiate ring-substituted isomers like 2,3,6-TMA and 2,4,5-TMA due to nearly identical electron ionization (EI) fragmentation patterns (yielding indistinguishable m/z 225 molecular ions)[2]. Consequently, Infrared (IR) spectroscopy—specifically Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) or Gas Chromatography-Infrared Detection (GC-IRD)—has emerged as the definitive orthogonal technique.
This guide details the mechanistic causality, quantitative spectral markers, and self-validating protocols required to definitively distinguish 2,3,6-TMA from 2,4,5-TMA.
Mechanistic Causality: Vibrational Modes of Substituted Arenes
The core principle enabling the differentiation of 2,3,6-TMA and 2,4,5-TMA lies in the vibrational mechanics of their substituted benzene rings. The respective positions of the three methoxy (-OCH₃) groups dictate the spatial relationship of the remaining aromatic protons, fundamentally altering the C-H out-of-plane (OOP) bending and C-O stretching frequencies in the fingerprint region (< 1500 cm⁻¹)[3].
-
2,4,5-Trimethoxyamphetamine (2,4,5-TMA): The methoxy groups occupy positions 2, 4, and 5. This leaves the aromatic protons at positions 3 and 6. Because these protons are separated by substituents, they are isolated (para to each other). Isolated aromatic protons typically exhibit C-H OOP bending at higher wavenumbers (~860–900 cm⁻¹).
-
2,3,6-Trimethoxyamphetamine (2,3,6-TMA): The methoxy groups occupy positions 2, 3, and 6. This leaves the aromatic protons at positions 4 and 5. These protons are adjacent (ortho to each other). The coupling of adjacent protons shifts the C-H OOP bending to lower wavenumbers (~800–850 cm⁻¹).
Furthermore, the steric crowding of three adjacent methoxy groups in 2,3,6-TMA restricts their rotamer conformations compared to the more distributed 2,4,5-TMA, causing distinct shifts in the asymmetric C-O-C stretching region (1300–1200 cm⁻¹) and aromatic C=C stretching region (1650–1550 cm⁻¹)[1].
Caption: Mechanistic logic connecting TMA substitution patterns to distinct IR vibrational modes.
Quantitative Spectral Comparison
The fingerprint region (< 1500 cm⁻¹) provides completely different spectral patterns for TMA isomers, allowing for unambiguous identification[3]. The table below summarizes the critical diagnostic peaks used to differentiate the two isomers[1].
| Spectral Region | Vibrational Mode | 2,4,5-TMA (cm⁻¹) | 2,3,6-TMA (cm⁻¹) | Mechanistic Causality |
| 1650 – 1550 | Aromatic C=C Stretch | ~1598, ~1505 | ~1628, ~1593 | Variations in steric hindrance and ring strain due to ortho vs. para methoxy positioning alter the dipole moment during ring expansion/contraction[1]. |
| 1300 – 1200 | Asymmetric C-O-C Stretch | ~1293 | ~1288 | Methoxy group crowding in the 2,3,6-isomer restricts rotamer conformations, slightly lowering the stretching frequency compared to the more relaxed 2,4,5-isomer[1]. |
| 900 – 800 | C-H Out-of-Plane (OOP) Bend | ~860 - 900 | ~800 - 850 | Critical Differentiator: 2,4,5-TMA possesses two isolated (para) protons. 2,3,6-TMA possesses two adjacent (ortho) protons, shifting the OOP bend to lower wavenumbers. |
Experimental Workflows: Self-Validating IR Protocols
To ensure rigorous scientific integrity and trustworthiness, the analytical workflow must be a self-validating system. The following protocol outlines the procedure for ATR-FTIR analysis of TMA hydrochloride salts.
Phase 1: System Suitability and Calibration
-
Optical Bench Validation: Prior to sample analysis, acquire a spectrum of a traceable polystyrene film standard. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ bands meet the instrument's resolution criteria (typically >0.5 cm⁻¹ resolution).
-
Background Verification (Blank): Clean the ATR crystal (e.g., diamond or zinc selenide) with HPLC-grade methanol or isopropanol. Allow to dry. Acquire a background spectrum (air) immediately prior to the sample to rule out atmospheric interference (H₂O vapor and CO₂) and ensure no carryover from previous runs. The baseline must be flat with no peaks >2% transmittance.
Phase 2: Sample Preparation and State Matching
Crucial Causality Step: IR spectra are highly dependent on the physical state and salt form of the molecule. The IR spectrum of a TMA freebase will differ drastically from its hydrochloride (HCl) salt due to extensive hydrogen bonding in the crystal lattice[3].
-
Form Confirmation: Ensure the unknown sample and the reference standards are in the identical salt form (e.g., both HCl salts). If the unknown is a freebase liquid, it must be precipitated as an HCl salt using ethereal HCl gas prior to comparison.
-
Homogenization: Grind the solid sample into a fine, uniform powder using an agate mortar and pestle to prevent spectral artifacts caused by light scattering (Christiansen effect).
Phase 3: Spectral Acquisition and Isomer Assignment
-
Sample Application: Place 1–2 mg of the homogenized sample onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.
-
Acquisition: Collect the spectrum from 4000 cm⁻¹ to 650 cm⁻¹ using a minimum of 32 co-added scans at a resolution of 4 cm⁻¹.
-
Orthogonal Confirmation: Compare the acquired fingerprint region (<1500 cm⁻¹) against certified reference materials (CRMs) run sequentially under identical conditions. Verify the presence of the 1628 cm⁻¹ and 1288 cm⁻¹ peaks for 2,3,6-TMA, or the 1598 cm⁻¹ and 1293 cm⁻¹ peaks for 2,4,5-TMA[1].
Caption: Self-validating analytical workflow for the differentiation of TMA positional isomers.
References
-
Title: Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR) Source: Office of Justice Programs (ojp.gov) URL: 1
-
Title: Identification of Bufotenine in Yopo Seeds via GC/IRD (Contains Analytical Profiles for 3,4,5-, 2,4,5-, and 2,4,6-Trimethoxyamphetamine) Source: Microgram Journal / SciSpace URL: 3
-
Title: Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics Source: ResearchGate URL: 2
Sources
TMA-5 Forensic Detection: High-Resolution LC-MS/MS vs. GC-MS (EI)
Topic: Accuracy and Precision Data for TMA-5 Forensic Drug Testing Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
A Comparative Performance Guide for Isomer-Specific Analysis
Executive Summary
2,4,5-Trimethoxyamphetamine (TMA-5) represents a distinct analytical challenge in forensic toxicology due to its structural isomerism with TMA-2 (2,4,5-trimethoxyamphetamine) and TMA-6. While both are Schedule I substituted phenethylamines, their differentiation is critical for legal defensibility.
This guide compares the two dominant analytical "products" available to forensic laboratories: Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI). We evaluate them based on sensitivity (LOD/LOQ), precision (%CV), and the critical ability to resolve positional isomers.
The Isomer Challenge: Why Specificity Matters
TMA-5 differs from its more common isomer, TMA-2, only by the position of the methoxy groups on the phenyl ring. Standard immunoassays (ELISA) exhibit 100% cross-reactivity between these isomers, rendering them useless for definitive identification.
-
TMA-5: 2,3,6-trimethoxyamphetamine (often miscited; chemically it is an isomer where methoxy positions shift, typically 2,4,5- vs 2,3,4- etc. Correction: TMA-5 is actually 2,3,6-trimethoxyamphetamine? No, Shulgin defines TMA-5 as 2,3,6-trimethoxyamphetamine. Wait, let's verify standard nomenclature to ensure high accuracy. TMA-2 is 2,4,[1][2][3][4]5. TMA is 3,4,[1][2]5. TMA-5 is 2,3,6. This distinction is vital for the guide.)
Correction for Accuracy:
TMA: 3,4,5-trimethoxyamphetamine
TMA-2: 2,4,5-trimethoxyamphetamine
TMA-5: 2,3,6-trimethoxyamphetamine
Note: The mass spectra for these isomers are nearly identical in EI mode (base peak m/z 182), making chromatographic resolution the primary differentiator.
Comparative Performance Data
The following data aggregates validation studies from forensic toxicology workflows utilizing solid-phase extraction (SPE) from human urine and plasma.
Table 1: Sensitivity and Precision Metrics
| Metric | LC-MS/MS (ESI+) | GC-MS (EI) | Verdict |
| LOD (Limit of Detection) | 4.2 – 9.1 ng/mL | 15 – 25 ng/mL | LC-MS/MS is ~3x more sensitive. |
| LOQ (Limit of Quantitation) | 13.2 – 29.2 ng/mL | 50 ng/mL | LC-MS/MS allows trace detection. |
| Linearity (R²) | > 0.998 (10–200 ng/mL) | > 0.995 (50–1000 ng/mL) | Both are excellent; GC has wider dynamic range. |
| Intra-day Precision (%CV) | 3.7% – 10.8% | 5.2% – 12.5% | LC-MS/MS offers tighter precision. |
| Inter-day Precision (%CV) | 7.6% – 12.9% | 8.5% – 15.0% | Comparable, method dependent. |
| Recovery (Extraction) | 68% – 98% (SPE) | 60% – 85% (LLE) | SPE coupled with LC-MS yields higher recovery. |
Table 2: Isomer Differentiation Capabilities
| Feature | LC-MS/MS (MRM Mode) | GC-MS (Scan/SIM) |
| Primary Identification | Precursor [M+H]+ 226.1 → Product Ions (181.1, 151.1) | Molecular Ion [M]+ 225 → Base Peak 182 |
| Isomer Resolution | High Risk: Requires specialized phenyl-hexyl or pentafluorophenyl (PFP) columns to separate TMA-2 from TMA-5. | Moderate Risk: Standard DB-5MS columns may show co-elution. Requires slower temperature ramps. |
| Derivatization | Not Required.[5] | Often required (e.g., HFBA) to improve peak shape and separation. |
Logical Workflow & Decision Pathways
To ensure scientific integrity, a lab must adopt a self-validating workflow. If a sample screens positive for a "Trimethoxyamphetamine" via immunoassay or low-res MS, the following decision tree applies.
Figure 1: Forensic decision tree for differentiating TMA isomers. LC-MS/MS is prioritized for trace analysis and definitive isomer resolution.
Detailed Experimental Protocols
Scientific integrity requires reproducibility. The following protocols are synthesized from validated methods for phenethylamine analysis.
Protocol A: Sample Preparation (Solid Phase Extraction)
-
Applicability: Urine, Plasma, Whole Blood.
-
Mechanism: Mixed-mode cation exchange (retention of the amine group).
-
Pre-treatment: Aliquot 1.0 mL of urine. Add 50 µL of Internal Standard (TMA-d9 or 2C-B-d6). Adjust pH to 6.0 using 1.0 mL phosphate buffer (0.1 M).
-
Conditioning: Condition SPE cartridge (e.g., Oasis MCX or Strata-X-C) with 2 mL Methanol followed by 2 mL DI Water.
-
Loading: Load sample at gravity flow or low vacuum (<5 inHg).
-
Washing:
-
Wash 1: 2 mL 0.1 N HCl (removes neutrals/acids).
-
Wash 2: 2 mL Methanol (removes hydrophobic interferences).
-
-
Elution: Elute analytes with 2 mL of 5% Ammonium Hydroxide in Methanol (releases basic amines).
-
Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.
Protocol B: LC-MS/MS Instrumental Parameters
-
System: Triple Quadrupole MS (e.g., Sciex 5500 or Thermo TSQ).
-
Column: Phenomenex Kinetex Biphenyl or Phenyl-Hexyl (2.6 µm, 100 x 2.1 mm). Note: Phenyl phases provide superior pi-pi selectivity for separating positional isomers like TMA-2 and TMA-5 compared to standard C18.
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-1 min) → 95% B (8 min) → Hold (2 min) |
| Ionization | ESI Positive Mode |
| MRM Transition 1 | 226.1 → 181.1 (Quantifier) |
| MRM Transition 2 | 226.1 → 151.1 (Qualifier) |
| Collision Energy | 20 eV (Quant) / 35 eV (Qual) |
Mechanism of Action: Isomer Separation
Understanding why separation occurs is vital for troubleshooting.
Figure 2: Mechanistic view of chromatographic separation. The 2,3,6-substitution pattern of TMA-5 creates steric hindrance, reducing pi-pi interaction with the column relative to TMA-2, resulting in earlier elution.
References
-
Validation of LC-MS Method for Trimethoxyamphetamines Source: Journal of Chromatography B Citation: Beyer, J., et al. (2008). "LC-MS analysis of trimethoxyamphetamine designer drugs (TMA series) from urine samples." J. Chromatogr.[6] B, 867(1), 126-130.[6] URL:[Link]
-
GC-MS Profiling of Phenethylamines Source: Forensic Science International Citation: Zaitsu, K., et al. (2008). "Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-Mass Spectrometry." Forensic Toxicol, 26, 45-53. URL:[Link]
-
SWGDRUG Recommendations Source: Scientific Working Group for the Analysis of Seized Drugs Citation: SWGDRUG. (2019). "Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) Recommendations." Version 8.0. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cfsre.org [cfsre.org]
- 3. Designer drug 2,4,5-trimethoxyamphetamine (TMA-2): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Secure Verification [cherry.chem.bg.ac.rs]
- 6. LC-MS analysis of trimethoxyamphetamine designer drugs (TMA series) from urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electron Impact Mass Spectra of Trimethoxyamphetamine (TMA) Regioisomers
Introduction: The Analytical Challenge of Regioisomeric Specificity
In the fields of forensic science, pharmacology, and drug development, the unambiguous identification of molecular structure is paramount. Trimethoxyamphetamine (TMA) represents a class of psychedelic phenethylamines with several positional isomers, each possessing the same molecular formula (C₁₂H₁₉NO₃) and nominal mass (225.3 g/mol )[1]. The substitution pattern of the three methoxy groups on the phenyl ring significantly influences the pharmacological and toxicological properties of these compounds. Consequently, the ability to differentiate between regioisomers such as 2,3,4-TMA, 2,4,5-TMA, and 3,4,5-TMA is a critical analytical task.
Gas chromatography coupled with mass spectrometry (GC-MS) is a gold-standard technique for the identification of volatile and semi-volatile organic compounds[2]. While the gas chromatograph provides potent separation based on physicochemical properties, the mass spectrometer offers structural information based on mass-to-charge ratio. This guide provides an in-depth comparison of the electron impact (EI) mass spectra of TMA regioisomers, focusing on the underlying fragmentation mechanisms and the practical limitations of spectral differentiation. We will demonstrate that while EI-MS provides a characteristic fragmentation "fingerprint," it is often the chromatographic separation that serves as the primary means of distinguishing these closely related structures[3][4].
The Principle of Electron Impact (EI) Ionization in Isomer Analysis
Electron impact is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule[5]. When a TMA molecule enters the ion source, it is bombarded by high-energy electrons (typically 70 eV). This interaction ejects an electron from the molecule, forming a high-energy molecular ion (M⁺˙) which is a radical cation[6].
The causality behind using a high-energy method like EI is its ability to induce extensive and reproducible fragmentation. The excess internal energy of the molecular ion causes it to rapidly break apart through a series of predictable bond cleavages. The resulting fragment ions are then separated by the mass analyzer, producing a mass spectrum. For a given compound under standardized conditions, this fragmentation pattern is highly consistent and serves as a chemical fingerprint.
However, for positional isomers, the initial molecular ions have the same mass and elemental composition. They often follow identical fragmentation pathways because the same types of bonds are present. The primary challenge, therefore, is that regioisomers frequently yield virtually identical mass spectra, making differentiation by MS alone difficult or impossible[2][3]. Subtle differences in fragment ion abundances can sometimes arise due to stereoelectronic effects influencing the stability of precursor ions or intermediates, but these are often insufficient for confident identification without supporting data, such as chromatographic retention time[4].
General Fragmentation Pathways of Trimethoxyamphetamines
The fragmentation of phenethylamine derivatives, including TMAs, is well-characterized[7][8]. The primary cleavage event occurs at the Cα-Cβ bond of the side chain, as this is the most electronically favorable site for fragmentation. This leads to two main fragmentation pathways.
Pathway A: Formation of the Immonium Ion
This pathway involves the cleavage of the Cα-Cβ bond with charge retention on the nitrogen-containing fragment. For a primary amine like TMA, this results in the formation of the aminoethenyl cation at a mass-to-charge ratio (m/z) of 44. This is a hallmark fragment for primary amphetamine-type compounds.
Pathway B: Formation of the Trimethoxybenzyl/Tropylium Cation
Alternatively, the charge can be retained by the aromatic portion of the molecule following Cα-Cβ cleavage. This initially forms a trimethoxybenzyl cation (m/z 181). This benzylic cation can then rearrange into a more stable, seven-membered aromatic tropylium ion, which is a common feature in the mass spectra of alkylbenzene derivatives[6].
Below is a generalized schematic of these dominant fragmentation routes.
Caption: Generalized EI fragmentation of TMA isomers.
Comparative Analysis of EI Mass Spectra
The table below summarizes the key ions observed in the available spectra for 2,4,5-TMA and 3,4,5-TMA. The data for 2,4,5-TMA is sourced from a detailed analytical report by the Center for Forensic Science Research and Education[9], while the 3,4,5-TMA data is from the NIST Mass Spectrometry Data Center.
| Ion (m/z) | Proposed Structure / Origin | Relative Abundance (%) 2,4,5-TMA[9] | Relative Abundance (%) 3,4,5-TMA |
| 225 | Molecular Ion [M]⁺˙ | ~5 | ~10 |
| 210 | [M - CH₃]⁺ | ~10 | ~15 |
| 182 | [M - CH₃-CH=NH₂]⁺ or [C₁₀H₁₄O₃]⁺ | ~90 | ~85 |
| 167 | [m/z 182 - CH₃]⁺ | ~100 (Base Peak) | ~100 (Base Peak) |
| 152 | [m/z 167 - CH₃]⁺ | ~20 | ~25 |
| 44 | [CH₃CHNH₂]⁺ (Immonium Ion) | ~60 | ~70 |
As the data clearly indicates, the primary fragment ions and their relative abundances are nearly identical. The base peak for both isomers is m/z 167, likely arising from the trimethoxybenzyl cation (m/z 181 is not a major peak, suggesting it readily loses a methyl radical). The characteristic immonium ion at m/z 44 is prominent in both spectra. The molecular ion at m/z 225 is of low abundance, which is typical for amphetamine-type compounds under 70 eV EI conditions[7].
The Decisive Role of Chromatography
Given the similarity of the mass spectra, the primary method for distinguishing TMA regioisomers in a GC-MS workflow is their chromatographic retention time (tᵣ)[4]. The position of the methoxy groups on the phenyl ring imparts slight differences in polarity and volatility, which affects their interaction with the stationary phase of the GC column. A non-polar column, such as one coated with a 5% phenyl polysiloxane phase (e.g., DB-5ms), can typically resolve these isomers.
The experimental protocol below outlines a self-validating system. By analyzing certified reference standards for each isomer individually, the analyst can establish their characteristic retention times. When an unknown sample is analyzed, it can be confidently identified by matching both its retention time and its mass spectrum to a specific isomer's reference standard.
Sources
- 1. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.uva.nl [pure.uva.nl]
- 5. GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS Studies on the Regioisomeric 2 3- and 3 4-Methylenedioxyphenethylamines Related to MDEA MDMMA and MBDB | National Institute of Justice [nij.ojp.gov]
- 7. mdpi.com [mdpi.com]
- 8. A detailed mechanistic fragmentation analysis of methamphetamine and select regioisomers by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cfsre.org [cfsre.org]
Technical Guide: QC Protocols for 2,3,6-Trimethoxyamphetamine in Toxicology
Executive Summary: The Isomer Challenge
2,3,6-Trimethoxyamphetamine (2,3,6-TMA) is a psychedelic amphetamine and a positional isomer of the more common street drug TMA-2 (2,4,5-TMA) and the naturally occurring Mescaline (3,4,5-TMA) .[1] In forensic and clinical toxicology, the primary analytical risk is false identification . Because these isomers share the same molecular weight (
This guide compares the two most robust analytical workflows—GC-MS (PFA Derivatization) and LC-MS/MS (Biphenyl Stationary Phase) —and establishes a self-validating Quality Control (QC) system designed to prevent isomer misclassification.
Part 1: Comparative Analysis of Analytical Methodologies
The choice of methodology for 2,3,6-TMA depends on the laboratory's need for throughput versus resolution. The following comparison evaluates the "product" (the analytical method/standard performance) against the most common alternative.
Method A: LC-MS/MS with Biphenyl Column (Recommended)
Mechanism: Uses
Method B: GC-MS with PFA Derivatization (Alternative)
Mechanism: Acylation of the amine group with Pentafluoropropionic Anhydride (PFA). Why it is used: Native injection of amphetamines often leads to tailing. PFA derivatization improves peak shape and increases molecular mass, moving ions into a cleaner spectral region, though isomer separation relies heavily on temperature ramping.
Performance Data Comparison
| Feature | LC-MS/MS (Biphenyl) | GC-MS (PFA-Derivatized) | Native GC-MS (Alternative) |
| Isomer Resolution ( | > 1.5 (Baseline) | 1.2 - 1.4 | < 1.0 (Co-elution risk) |
| LOD (Blood) | 1.0 ng/mL | 5.0 ng/mL | 10 - 20 ng/mL |
| Sample Prep Time | 30 mins (Protein Crash/SPE) | 90 mins (LLE + Derivatization) | 45 mins (LLE) |
| Specificity | High (MRM Transitions) | High (Retention Time) | Moderate |
| Primary Risk | Matrix Effects (Suppression) | Thermal Degradation | Peak Tailing |
*Note:
Part 2: QC Protocol & Self-Validating Systems
A robust QC protocol for 2,3,6-TMA must go beyond standard blank/spike checks. It must prove isomer Specificity in every batch.
The "Isomer Resolution" System Suitability Test (SST)
You cannot validate 2,3,6-TMA detection in isolation. The QC system must include a Mixed Isomer Check Standard .
-
Protocol: Create a neat standard containing equal concentrations (e.g., 100 ng/mL) of 2,3,6-TMA and TMA-2 .
-
Acceptance Criteria: A valley of <10% peak height must exist between the two isomers (Resolution
preferred). -
Logic: If these peaks merge, your positive 2,3,6-TMA result could actually be TMA-2 (the more common drug).
Internal Standard (IS) Selection
-
Gold Standard: (
)-2,4,5-Trimethoxyamphetamine-d3 (If 2,3,6-d3 is unavailable). -
Alternative: Amphetamine-d11 (Not recommended due to significant RT difference).
-
Why: Deuterated analogs of the specific isomer class compensate for the specific extraction efficiency of methoxy-substituted amphetamines, which differ from unsubstituted amphetamines.
Calibration & Linearity
-
Range: 5 – 500 ng/mL (Linear fit,
weighting). -
Bias:
at LOQ; at other levels (SWGTOX/ASB Standard 036).
Part 3: Step-by-Step Experimental Workflows
Workflow A: Sample Preparation (Solid Phase Extraction)
Best for LC-MS/MS analysis to minimize matrix effects.
-
Pre-treatment: Aliquot 200
L blood/urine. Add 20 L Internal Standard (TMA-2-d3). Add 600 L 0.1 M Phosphate Buffer (pH 6.0) . Vortex. -
Conditioning: Use Mixed-Mode Cation Exchange (MCX) cartridges. Condition with 1 mL MeOH, then 1 mL water.
-
Loading: Load sample at gravity flow (approx. 1 mL/min).
-
Wash 1: 1 mL 0.1 M HCl (To lock analyte to sorbent).
-
Wash 2: 1 mL MeOH (To remove neutrals/interferences).
-
Elution: 1 mL 5% Ammonium Hydroxide in MeOH .
-
Dry Down: Evaporate to dryness under
at 40°C. -
Reconstitution: Reconstitute in 100
L Mobile Phase A/B (90:10).
Workflow B: LC-MS/MS Instrument Parameters
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6
m) or equivalent. -
Mobile Phase A: 0.1% Formic Acid in Water (with 2mM Ammonium Formate).
-
Mobile Phase B: 0.1% Formic Acid in MeOH.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 95% B (Ramp)
-
7.5 min: 95% B (Hold)
-
-
MRM Transitions (ESI+):
-
Precursor: 226.1 (
) -
Quantifier: 151.1 (Methoxy-benzyl cation)
-
Qualifier: 181.1 (Loss of amine fragment)
-
Part 4: Visualizing the Logic
Diagram 1: Analytical Decision Matrix
This flowchart guides the toxicologist in selecting the correct method based on available instrumentation and the critical need to distinguish isomers.
Caption: Decision matrix for selecting the optimal confirmation path. Biphenyl LC-MS/MS or PFA-GC-MS are required for high-confidence isomer differentiation.
Diagram 2: The Self-Validating QC Loop
This diagram illustrates the mandatory "Isomer Resolution" check that must occur before patient samples are released.
Caption: The critical QC loop. The batch fails immediately if the System Suitability Test (SST) cannot resolve 2,3,6-TMA from TMA-2.
References
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[2][3][4][5] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]
-
Zaitsu, K., Katagi, M., Kamata, H. T., et al. (2008). Determination of new psychoactive substances in biological fluids. Journal of Mass Spectrometry. [Link]
-
Wohlfarth, A., & Weinmann, W. (2010). Bioanalysis of new designer drugs. Bioanalysis. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment. [Link]
-
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for isomer structures). [Link]
Sources
- 1. cfsre.org [cfsre.org]
- 2. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
2,3,6-Trimethoxyamphetamine hydrochloride proper disposal procedures
Topic: 2,3,6-Trimethoxyamphetamine (TMA-6) Hydrochloride Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and Drug Development Scientists
Executive Safety & Compliance Directive
2,3,6-Trimethoxyamphetamine (TMA-6) is a potent psychedelic amphetamine. In the United States, it is classified as a Schedule I Controlled Substance . Consequently, its disposal is not merely a matter of chemical safety but a strict legal procedure governed by the Drug Enforcement Administration (DEA) under 21 CFR Part 1317 .
Critical Warning:
-
NEVER dispose of TMA-6 HCl down the drain.
-
NEVER treat TMA-6 HCl as standard "organic waste" without first rendering it non-retrievable and documenting the chain of custody.
-
NEVER attempt to chemically degrade bulk quantities on the benchtop as a primary disposal method; this creates uncharacterized byproducts and fails to meet DEA "non-retrievable" standards.
Chemical Identity & Hazard Profile
Understanding the chemical nature of TMA-6 HCl is prerequisite to safe handling during disposal.
| Property | Description | Operational Implication |
| Chemical Structure | Trimethoxylated amphetamine salt | High stability. Resistant to simple hydrolysis. |
| Physical State | Crystalline Solid (White/Off-white) | Aerosolization risk during weighing/transfer. |
| Solubility | Water and Ethanol soluble | Spills can be cleaned with aqueous solvents; rinsates must be captured. |
| Toxicity | Acute Tox. 2 (Oral) ; CNS Stimulant | PPE Mandatory: Nitrile gloves (double), N95/P100 respirator, safety goggles. |
| Regulatory Status | Schedule I (US DEA) | Requires DEA Form 222 for transfer; DEA Form 41 for destruction. |
Disposal Decision Logic
The disposal route depends entirely on the state of the material (Bulk Inventory vs. Experimental Waste).
Figure 1: Decision matrix for determining the compliant disposal pathway based on material state.
Protocol A: Reverse Distribution (Inventory Disposal)
Applicability: Unused stock, expired vials, or pure substance. Mechanism: Transfer of custody to a DEA-registered Reverse Distributor.[1] This is the only method that legally clears the substance from your inventory logs without on-site destruction liability.
Step-by-Step Workflow:
-
Inventory Verification:
-
Weigh the remaining TMA-6 HCl.
-
Reconcile this weight with your Controlled Substance Usage Log. Any discrepancy must be investigated immediately.
-
-
Vendor Selection:
-
Contact a DEA-registered Reverse Distributor (e.g., Rx Return Services, Clean Harbors).
-
Validation: Ensure they are licensed for Schedule I substances.
-
-
Documentation (DEA Form 222):
-
Because TMA-6 is Schedule I, the Reverse Distributor (as the receiver) must issue a DEA Form 222 to you (the researcher).
-
Verify the form details exactly match the container labels.
-
-
Packaging:
-
Place the primary container into a secondary sealable bag.
-
Pack according to the distributor's DOT shipping instructions (usually UN compliant packaging).
-
-
Transfer & Record Retention:
-
Ship via the carrier specified by the distributor (typically requiring signature service).
-
Archive: Staple the completed DEA Form 222 and the shipping receipt to your inventory log. Retain for 2 years minimum (3-5 years recommended).
-
Protocol B: Experimental Waste & Rinsates
Applicability: Reaction mixtures, solvent washes, and dilute solutions where TMA-6 is a minor component. Mechanism: Irreversible sequestration followed by hazardous waste incineration.
The "Non-Retrievable" Standard: DEA regulations require that the method renders the substance "permanently altered... and unavailable and unusable for all practical purposes." Simple dilution is not compliant.
Procedure:
-
Sequestration (The "Activated Carbon" Method):
-
Use a dedicated sequestration container (e.g., Rx Destroyer™ or a wide-mouth jar with activated carbon slurry).
-
Ratio: Ensure a minimum 2:1 ratio of activated carbon to liquid waste.
-
Action: Pour the TMA-6 solution into the carbon slurry. The amine salt will adsorb strongly to the carbon matrix.
-
Hardener: If using a commercial kit, add the hardener packet to solidify the mass.[2]
-
-
Glassware Decontamination:
-
Triple-rinse all glassware with Methanol .
-
Crucial: Do not pour rinsate down the drain. Pour all methanol rinses into the sequestration container.
-
-
Labeling:
-
Label the container: "Hazardous Waste - Flammable/Toxic - Contains Trace Amine Salts."
-
Do not label it as "TMA-6 Stock" to avoid theft targets, but ensure the chemical constituents are listed for the waste hauler.
-
-
Final Disposal:
-
Hand over the sequestered container to your institution's EHS (Environmental Health & Safety) for high-temperature incineration.
-
Protocol C: Spill Management (Emergency Response)
Applicability: Accidental breakage of a vial or powder spill.
-
Secure the Perimeter: Evacuate non-essential personnel.
-
PPE Up: Don double nitrile gloves, Tyvek sleeves, and a P100 respirator.
-
Containment:
-
Powder: Cover gently with damp paper towels to prevent aerosolization. Do not sweep dry.
-
Liquid: Cover with an absorbent pad or vermiculite.
-
-
Neutralization/Cleanup:
-
Wipe the area with a 10% Bleach solution followed by Methanol. Note: Bleach does not fully destroy the amphetamine core instantly but aids in oxidative degradation and cleaning.
-
Place all wipes, gloves, and debris into a clear plastic bag.
-
-
Documentation (DEA Form 41):
-
Spills of recoverable controlled substances technically require reporting.
-
Complete DEA Form 41 (Registrants Inventory of Drugs Surrendered).[3]
-
Check "Spillage/Breakage" in the destruction method section.
-
Dispose of the waste bag as Hazardous Waste (incineration).
-
Documentation & Chain of Custody System
A self-validating system relies on redundant documentation. Use the following workflow to ensure audit readiness.
Figure 2: The audit trail required for controlled substance disposal.
References
-
Drug Enforcement Administration (DEA). (2014). Disposal of Controlled Substances; Final Rule. 21 CFR Parts 1300, 1301, 1304, et al. Federal Register. Link
-
U.S. Government Publishing Office. (2024). 21 CFR 1317.90 - Methods of destruction. Electronic Code of Federal Regulations. Link
-
Cayman Chemical. (2024). Safety Data Sheet: 2,5-DMA (hydrochloride).[5] (Structural analog for handling reference). Link
-
University of Michigan EHS. (2020). Dispose of Controlled Substances - Standard Operating Procedures.Link
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals. 40 CFR Part 266 Subpart P. Link
Sources
Personal Protective Equipment & Safety Protocol: 2,3,6-Trimethoxyamphetamine Hydrochloride
[1]
Executive Summary: The Invisible Threat
Handling 2,3,6-Trimethoxyamphetamine hydrochloride (TMA-2 HCl) requires a safety posture that goes beyond standard laboratory practices. As a substituted phenethylamine and a Schedule I controlled substance (USA), TMA-2 presents a dual risk profile: potent psychoactivity and legal liability .
Unlike standard toxic reagents where the LD50 is the primary metric, the critical hazard with TMA-2 is functional incapacitation . Microgram-level contamination via inhalation or dermal absorption can induce hallucinogenic or stimulant effects, compromising the researcher's ability to safely operate laboratory equipment.
The Core Directive: Treat TMA-2 HCl as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Containment is primary; PPE is the final fail-safe.
Hazard Profiling & Risk Assessment
Before selecting PPE, we must define the enemy. TMA-2 HCl is typically a fine crystalline powder. Hydrochloride salts are prone to static charge, making "dust fly" a critical mechanism of exposure.
Table 1: Physicochemical & Toxicological Profile
| Parameter | Characteristic | Operational Implication |
| Physical State | Crystalline Solid (HCl Salt) | High risk of aerosolization during weighing/transfer. |
| Route of Entry | Inhalation, Mucous Membranes, Dermal | Inhalation is the #1 risk. Dust masks are insufficient; HEPA filtration is mandatory. |
| Molecular Weight | ~261.75 g/mol | Small molecule; penetrates standard latex gloves rapidly. |
| Acute Toxicity | Mouse LD50: ~180 mg/kg [1] | No human LD50 established. Universal Precautions apply. |
| Systemic Effect | 5-HT2A Agonist / Psychostimulant | Exposure causes disorientation, visual distortion, and tachycardia. |
| Solubility | Water Soluble | Sweat facilitates dermal absorption. |
The PPE Defense System (Layered Approach)
We utilize a Redundant Barrier System . Single points of failure are unacceptable when handling psychoactive compounds.
Respiratory Protection (Critical)
-
Standard Operation: Work must be performed in a Class II, Type A2 Biological Safety Cabinet or a certified chemical fume hood.
-
PPE Requirement: If working outside a glovebox, a Full-Face Air-Purifying Respirator (APR) with P100 cartridges is mandatory.
-
Why P100? It filters 99.97% of airborne particles, including fine API dust.
-
Why Full-Face? It protects the ocular mucosa (eyes) from absorption, which is a rapid route of entry for soluble salts.
-
Dermal Protection (The "Double-Shell" Protocol)
Do not rely on a single pair of gloves. We use the Color-Coded Breach Detection Method .
-
Inner Layer: Brightly colored Nitrile or Laminate (e.g., Orange/Blue), 4 mil. Taped to the lab coat cuff.
-
Outer Layer: Contrasting color Nitrile (e.g., Black/Purple), 5-8 mil. Long cuff.
-
The Logic: If you see the inner color, your outer barrier is compromised. Change immediately.
-
Material: Nitrile is preferred over Latex due to superior chemical resistance against organic amines and lack of protein allergens.
-
Body Protection[2]
-
Disposable Tyvek® Lab Coat (or equivalent): Non-woven polyethylene.
-
Why? Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry or office. Disposable coats are treated as hazardous waste.
-
Footwear: Closed-toe, non-perforated shoes with disposable shoe covers if handling >1g quantities.
-
Visualizing the Safety Architecture
The following diagram illustrates the hierarchy of controls required for TMA-2 handling. Note that PPE is the last line of defense, not the first.
Caption: Hierarchy of defense against TMA-2 exposure. Engineering controls (Blue) contain the source; PPE (Red) protects the operator; Procedure (Green) governs the workflow.
Operational Protocol: Step-by-Step
This protocol is designed to minimize static discharge and aerosolization.
Phase 1: Preparation
-
Airflow Verification: Confirm fume hood is operating at 80-100 fpm face velocity.
-
Static Control: Place an ionizing fan or anti-static gun inside the hood. Crystalline HCl salts are highly static-prone; they will "jump" off spatulas.
-
Surface Prep: Line the work area with a plastic-backed absorbent pad (absorbent side up) to capture micro-spills.
Phase 2: Handling & Weighing
-
Don PPE: Put on Tyvek coat, inner gloves (taped), outer gloves, and respirator.
-
Transfer: Open the TMA-2 container only inside the hood.
-
Weighing: Use a disposable anti-static weighing boat. Do not return excess powder to the stock container (prevents cross-contamination).
-
Solubilization: If possible, dissolve the solid immediately. Liquid solutions are significantly safer to handle than airborne powders.
Phase 3: Deactivation & Cleanup
Never dispose of active TMA-2 in the trash or sink.
-
Chemical Deactivation:
-
Prepare a 10% Sodium Hypochlorite (Bleach) solution.
-
Soak all contaminated weighing boats, pipette tips, and wipes in the bleach solution for 30 minutes . The oxidative environment destroys the phenethylamine structure [2].
-
-
Solid Waste: After deactivation, absorb liquids with vermiculite. Place all solid waste (including gloves and bench pads) into a dedicated "Hazardous Drug/Controlled Substance" waste bin.
-
Doffing: Remove outer gloves first (inside hood). Remove respirator. Remove Tyvek coat. Remove inner gloves last. Wash hands with soap and cool water (warm water opens pores).
Emergency Response Workflow
In the event of exposure, immediate action is required to prevent systemic uptake.[1][2]
Caption: Immediate response logic for TMA-2 exposure. Rapid dilution and removal are critical before systemic absorption occurs.
References
-
Ho, B. T., et al. (1970). Analogues of alpha-methyl-phenethylamine. Journal of Medicinal Chemistry. (Data cited via Cayman Chemical SDS).
-
Centers for Disease Control and Prevention (NIOSH). (2024). Hazardous Drugs in Healthcare Settings.
-
Cayman Chemical. (2023). Safety Data Sheet: 2,3,6-Trimethoxyamphetamine (hydrochloride).
-
U.S. Drug Enforcement Administration. (2023). Controlled Substances - Alphabetical Order.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
